KPU-300
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17N3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(3-benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C24H17N3O3/c28-22(17-8-2-1-3-9-17)18-10-6-7-16(13-18)14-20-23(29)27-21(24(30)26-20)15-19-11-4-5-12-25-19/h1-15H,(H,26,30)(H,27,29)/b20-14-,21-15- |
InChI Key |
CDRIOEPHHOSTPX-SIBCGJTDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KPU-300: A Novel Anti-Microtubule Agent with Potent Radiosensitizing Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
KPU-300 is a novel, potent, colchicine-site binding anti-microtubule agent with a distinct benzophenone-diketopiperazine-type structure. A derivative of the clinical candidate plinabulin (B1683793) (NPI-2358), this compound demonstrates significant cytotoxic and radiosensitizing effects. By disrupting microtubule polymerization, this compound induces cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and apoptosis. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this promising anti-cancer agent.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer therapy. Anti-microtubule agents, such as the taxanes and vinca (B1221190) alkaloids, are established components of various chemotherapy regimens. This compound emerges as a next-generation agent in this class, distinguished by its unique chemical scaffold and its potent ability to synchronize cancer cells in the most radiosensitive phase of the cell cycle.
This compound is a synthetic derivative of plinabulin, featuring a 2-pyridyl structure in place of the tert-butylimidazole moiety of its parent compound. This structural modification is reported to confer a higher binding affinity to β-tubulin and facilitate a more straightforward chemical synthesis. This guide synthesizes the currently available data on this compound, providing a foundational resource for its continued investigation.
Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with microtubule dynamics. Its primary mechanism of action involves:
-
Binding to the Colchicine Site on β-Tubulin: this compound binds to the colchicine-binding site on β-tubulin subunits. This interaction inhibits the polymerization of tubulin dimers into microtubules.
-
Disruption of Microtubule Polymerization: The inhibition of tubulin polymerization leads to the disassembly of existing microtubules and prevents the formation of new ones. This disruption is particularly critical for the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis.
-
Cell Cycle Arrest at G2/M Phase: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.
-
Induction of Mitotic Catastrophe and Apoptosis: Prolonged arrest in mitosis ultimately triggers mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, leading to apoptosis.
The potent radiosensitizing effect of this compound is a direct consequence of its ability to synchronize a significant population of cancer cells in the G2/M phase. Cells in this phase of the cell cycle are known to be most susceptible to the cytotoxic effects of ionizing radiation.
Signaling Pathway for this compound-Induced Mitotic Arrest
Caption: this compound binds to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 7.0 | Hayashi et al., 2014 |
| HeLa | Cervical Cancer | ~10-30 | Miura et al., 2015 |
Note: The IC50 for HeLa cells is estimated from the cell viability data presented in Miura et al., 2015.
Table 2: Radiosensitization Effect of this compound on HeLa Cells
| This compound Concentration (nM) | Radiation Dose (Gy) | Surviving Fraction (this compound alone) | Surviving Fraction (this compound + Radiation) | Sensitizer (B1316253) Enhancement Ratio (SER) |
| 30 | 2 | ~0.2 | ~0.04 | ~2.0 |
| 30 | 4 | ~0.2 | ~0.008 | ~2.5 |
| 30 | 6 | ~0.2 | ~0.001 | ~2.8 |
Data is estimated from the survival curves presented in Miura et al., 2015. SER is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to that required in its presence.
Experimental Protocols
Cell Viability Assay
This protocol is adapted from the methodology described in Miura et al., 2015.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
HeLa cells (or other cancer cell lines of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
After 24 hours, replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include vehicle control wells (DMSO concentration equivalent to the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methods described in Miura et al., 2015.
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
HeLa cells
-
Culture medium and plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect the supernatant, and combine with the trypsinized cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Clonogenic Survival Assay for Radiosensitization
This protocol is derived from the methodology in Miura et al., 2015.
Objective: To assess the radiosensitizing effect of this compound.
Materials:
-
HeLa cells
-
Culture medium and plates
-
This compound
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of HeLa cells into 6-well plates (the number of cells will vary depending on the radiation dose to ensure a countable number of colonies).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound (e.g., 30 nM) for 24 hours.
-
After the this compound treatment, irradiate the cells with various doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.
Experimental Workflow: Clonogenic Radiosensitization Assay
Caption: Workflow for assessing the radiosensitizing potential of this compound.
Future Directions
The existing data strongly support the potential of this compound as a potent anti-microtubule agent and radiosensitizer. However, to advance its development, further studies are warranted in the following areas:
-
Expanded In Vitro Profiling: Evaluation of the cytotoxic activity of this compound across a broader panel of cancer cell lines, including those with known resistance mechanisms to other anti-microtubule agents.
-
In Vivo Efficacy Studies: Investigation of the anti-tumor activity of this compound as a single agent and in combination with radiotherapy in preclinical xenograft models. These studies should also aim to confirm its potential vascular disrupting properties.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound in animal models.
-
Elucidation of Detailed Signaling Pathways: Further investigation into the molecular signaling cascades involved in this compound-induced mitotic arrest and apoptosis to identify potential biomarkers of response and resistance.
Conclusion
This compound is a promising novel anti-microtubule agent with a well-defined mechanism of action and potent radiosensitizing capabilities. Its distinct chemical structure and high affinity for β-tubulin position it as a valuable candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate this promising molecule into a clinically effective cancer therapeutic.
KPU-300: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPU-300 is a novel, potent anti-microtubule agent belonging to the benzophenone-diketopiperazine class of compounds. Derived from the clinical candidate plinabulin, this compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol, and the biological activity of this compound, including its effects on cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate the synthesis workflow and the compound's mechanism of action.
Chemical Structure and Properties
This compound, also referred to as compound 6b in initial publications, is characterized by a central diketopiperazine ring, a benzophenone (B1666685) moiety, and a 2-pyridyl group.[1][2] The replacement of the tert-butylimidazole group of its parent compound, plinabulin, with a simpler 2-pyridyl structure and the conversion of a phenyl to a benzophenone group were key modifications in its development.[1][2]
Chemical Name: (S)-3-((S)-1-(4-benzoylphenyl)ethyl)-6-(pyridin-2-ylmethyl)piperazine-2,5-dione
Molecular Formula: C₂₅H₂₃N₃O₃
Molecular Weight: 429.47 g/mol
Appearance: Yellow powdery substance.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic benzophenone-diketopiperazine structure. The following protocol is a detailed representation of a likely synthetic route based on established methods for diketopiperazine synthesis and the structural features of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-2-amino-3-(pyridin-2-yl)propanoic acid
-
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid methyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dipeptide Formation:
-
To a solution of (S)-2-amino-3-(4-benzoylphenyl)propanoic acid methyl ester (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in dry DMF, add Dicyclohexylcarbodiimide (1.1 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add (S)-2-amino-3-(pyridin-2-yl)propanoic acid (1.0 eq) and triethylamine (B128534) (2.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by silica gel column chromatography.
-
-
Cyclization to Diketopiperazine:
-
Dissolve the purified dipeptide in a 25% solution of trifluoroacetic acid in dichloromethane.
-
Stir the reaction mixture at room temperature for 6 hours to effect cyclization.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by silica gel column chromatography to yield a yellow powder.
-
Synthesis Workflow Diagram
Biological Activity and Mechanism of Action
This compound is a potent anti-microtubule agent that exerts its cytotoxic effects by disrupting the formation of the mitotic spindle, a crucial structure for cell division.[1][2]
Signaling Pathway
The primary mechanism of action of this compound involves its binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle. Prolonged M phase arrest ultimately triggers apoptotic cell death.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | HT-29 | 7.0 nM | [1][2] |
| Kd (Tubulin binding) | - | 1.3 µM | [1][2] |
| Surviving Fraction (30 nM this compound) | HeLa | ~20% after 24h | |
| Surviving Fraction (30 nM this compound + 4 Gy IR) | HeLa | ~0.1% |
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Methodology:
-
Seed cancer cells (e.g., HT-29, HeLa) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add a cell proliferation reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on tubulin polymerization.
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add this compound at various concentrations to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of this compound-treated samples to a positive control (e.g., paclitaxel) and a negative control (e.g., colchicine (B1669291) or vehicle).
Immunofluorescence Staining for Microtubules
Objective: To visualize the effect of this compound on the cellular microtubule network.
Methodology:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound at a concentration around its IC₅₀ for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% bovine serum albumin.
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Experimental Workflow Diagram
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its potent cytotoxic activity and the relative simplicity of its chemical structure make it an attractive candidate for further preclinical and clinical development. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Development of a new benzophenone-diketopiperazine-type potent antimicrotubule agent possessing a 2-pyridine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a New Benzophenone–Diketopiperazine-Type Potent Antimicrotubule Agent Possessing a 2-Pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
KPU-300: A Technical Guide to a Novel Microtubule-Targeting Agent for M-Phase Cell Cycle Synchronization and Radiosensitization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
KPU-300 is a novel, potent, small-molecule inhibitor of microtubule polymerization, chemically identified as a benzophenone-diketopiperazine derivative. As a colchicine-type anti-microtubule agent, this compound disrupts microtubule dynamics, leading to a robust arrest of the cell cycle in the early M phase. This synchronization of the cell population at a highly radiosensitive stage of the cell cycle has positioned this compound as a significant compound of interest for combination cancer therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, a summary of key quantitative data, and a visualization of the pertinent biological pathways.
Introduction
Microtubules are highly dynamic cytoskeletal polymers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic instability of microtubules is essential for the proper segregation of chromosomes. Disruption of this process by pharmacological agents is a well-established strategy in cancer therapy.
This compound is a derivative of plinabulin (B1683793) (NPI-2358), a clinical-stage microtubule-depolymerizing agent.[1] this compound distinguishes itself with a simpler 2-pyridyl structure, which contributes to a higher affinity for β-tubulin and consequently, greater cytotoxicity compared to its parent compound.[1][2] Its primary mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[2] This leads to the disassembly of the microtubule network, disruption of the mitotic spindle, and subsequent activation of the Spindle Assembly Checkpoint (SAC), culminating in cell cycle arrest in the early M phase.[1]
The synchronization of cancer cells in the M phase, the most radiosensitive phase of the cell cycle, makes this compound a potent radiosensitizer.[1][3] This synergistic effect offers a promising avenue for enhancing the efficacy of radiotherapy in cancer treatment.
Mechanism of Action: Microtubule Destabilization and Spindle Assembly Checkpoint Activation
This compound exerts its biological effects by directly interfering with microtubule dynamics. By binding to the colchicine-binding site of β-tubulin, it inhibits the polymerization of tubulin heterodimers into microtubules.[2] This leads to a net depolymerization of the microtubule network. In mitotic cells, this disruption prevents the formation of a functional mitotic spindle, which is essential for the alignment and segregation of chromosomes.
The absence of proper microtubule attachment to the kinetochores of sister chromatids activates the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The SAC signaling cascade results in the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The inhibition of the APC/C prevents the degradation of key proteins, such as cyclin B and securin, which are necessary for the metaphase-to-anaphase transition. This leads to a sustained arrest of the cell in the early M phase.
Caption: Signaling pathway of this compound-induced M-phase arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HT-29 (Human Colon Cancer) | Cytotoxicity Assay | 7.0 | [2] |
| HeLa (Human Cervical Cancer) | Clonogenic Survival | Approx. 10-30 | [1] |
Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound
| Treatment | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | 24 | ~50 | ~30 | ~20 | [1] |
| 30 nM this compound | 16 | Decreased | Decreased | Increased | [1] |
| 30 nM this compound | 24 | Significantly Decreased | Significantly Decreased | >80% | [1] |
Table 3: Radiosensitization Effect of this compound on HeLa Cells
| Treatment | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER)* | Reference |
| Radiation Alone | 2 | ~0.6 | - | [1] |
| 30 nM this compound + Radiation | 2 | ~0.02 | >1.5 | [1] |
| Radiation Alone | 4 | ~0.2 | - | [1] |
| 30 nM this compound + Radiation | 4 | ~0.001 | >1.5 | [1][3] |
| Radiation Alone | 6 | ~0.04 | - | [1] |
| 30 nM this compound + Radiation | 6 | <0.001 | >1.5 | [1] |
*Sensitizer Enhancement Ratio (SER) is estimated based on the graphical data presented in the reference. A precise value was not explicitly stated.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Line: HeLa cells expressing the Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) system are recommended for real-time cell cycle tracking.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in the culture medium to the desired final concentration (e.g., 30 nM) immediately before use. A vehicle control with the same concentration of DMSO should be included in all experiments.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired duration.
-
Harvesting: Harvest cells by trypsinization, and collect both the detached and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histogram.
Immunofluorescence Staining of Microtubules
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or vehicle control.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Clonogenic Survival Assay for Radiosensitization
-
Cell Treatment: Treat cells with this compound or vehicle control for 24 hours.
-
Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
Cell Plating: After irradiation, harvest the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival fraction for each dose.
-
Incubation: Incubate the cells for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound is a promising anti-microtubule agent that effectively synchronizes cells in the early M phase of the cell cycle. This mechanism of action not only provides a valuable tool for cell biology research but also holds significant therapeutic potential as a radiosensitizer in cancer treatment. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the properties and applications of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile in preclinical and clinical settings.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 2. Development of a new benzophenone-diketopiperazine-type potent antimicrotubule agent possessing a 2-pyridine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Benzophenone-Diketopiperazine-Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on KPU-300 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPU-300 is a novel, potent anti-microtubule agent with a benzophenone-diketopiperazine-type structure.[1][2] A derivative of the clinical candidate plinabulin (B1683793) (NPI-2358), this compound demonstrates significant potential in oncology, primarily through its action as a microtubule destabilizer and a radiosensitizer.[1][2][3] This technical guide synthesizes the current preliminary research on this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols. The document also visualizes key pathways and workflows to provide a comprehensive resource for researchers in cancer drug development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis.[1][4] Their pivotal role in cell division makes them an attractive target for cancer chemotherapy.[4] this compound emerges from a class of compounds that interfere with microtubule dynamics, specifically by binding to the colchicine (B1669291) site on β-tubulin, leading to microtubule depolymerization.[3][4] This activity induces mitotic arrest in cancer cells, ultimately leading to apoptosis.[1] Furthermore, this compound has been identified as a potent radiosensitizer, enhancing the efficacy of radiation therapy by synchronizing cancer cells in the highly radiosensitive M phase of the cell cycle.[1][2]
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule dynamics. It is a colchicine-type anti-microtubule agent that binds to β-tubulin, inhibiting its polymerization into microtubules.[3][4] This leads to the depolymerization of existing microtubules, which has two major downstream effects in the context of cancer therapy:
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division, causes cells to arrest in the M phase of the cell cycle.[1] Prolonged mitotic arrest can trigger cellular pathways leading to apoptosis, or "mitotic catastrophe."[1]
-
Vascular Disruption: As a colchicine-site binding agent, this compound is also classified as a vascular disrupting agent (VDA).[3] VDAs selectively target the immature and poorly structured vasculature of solid tumors, leading to a rapid shutdown of tumor blood flow and subsequent necrosis of the tumor core.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
Currently, publicly available quantitative data for this compound is limited. The following tables summarize the reported values.
Table 1: In Vitro Cytotoxicity and Binding Affinity
| Compound | Cell Line | IC50 (nM) | Target | Kd (µM) | Reference(s) |
| This compound | HT-29 | 7.0 | Tubulin | 1.3 | [4][5] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Table 2: Radiosensitization Effect
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | Effect | Reference(s) |
| HeLa | 10 | 24 | Additive effect with X-irradiation | [1][2] |
| HeLa | ≥ 30 | 24 | Synergistic radiosensitization | [1][2] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. The following sections outline general methodologies relevant to the preliminary studies of this compound.
Cell Viability Assay (CCK-8)
This protocol describes a general procedure for assessing cell viability using the Cell Counting Kit-8 (CCK-8), which was used in the initial studies of this compound.[1][2]
-
Cell Seeding: Plate cells (e.g., HeLa, SAS, HSC3, DLD-1, Li-7, ACNH, TE8, Lu65) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for analyzing cell cycle distribution, a key aspect of this compound's mechanism as a radiosensitizer.[1]
-
Cell Treatment: Culture cells with and without this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
The following diagram illustrates a typical workflow for cell cycle analysis.
Caption: A generalized workflow for cell cycle analysis.
Signaling Pathways
While the direct impact of this compound on specific signaling pathways has not been extensively detailed in preliminary studies, its parent compound, plinabulin, has been shown to modulate the PI3K/AKT/mTOR pathway in glioblastoma cells.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival in many cancers.[6][7] Given the structural similarity between this compound and plinabulin, it is plausible that this compound may also affect this pathway. Further research is required to confirm this.
The diagram below depicts the canonical PI3K/AKT/mTOR signaling pathway.
Caption: Overview of the PI3K/AKT/mTOR signaling cascade.
Conclusion and Future Directions
This compound is a promising anti-microtubule agent with demonstrated in vitro cytotoxicity and radiosensitizing properties. Its dual mechanism of inducing mitotic arrest and potentially disrupting tumor vasculature makes it an attractive candidate for further cancer research. However, the current body of publicly available data is limited.
Future research should focus on:
-
Expanding In Vitro Studies: Determining the IC50 values of this compound across a broader panel of cancer cell lines to identify sensitive tumor types.
-
Detailed Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound, including its potential effects on the PI3K/AKT/mTOR pathway.
-
In Vivo Efficacy Studies: Conducting xenograft studies in relevant animal models to evaluate the anti-tumor efficacy and safety profile of this compound as a single agent and in combination with radiotherapy.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform optimal dosing strategies.
A more comprehensive understanding of these aspects will be crucial for the potential translation of this compound into clinical applications for cancer therapy.
References
- 1. Analysis of Cell Cycle [cyto.purdue.edu]
- 2. ptglab.com [ptglab.com]
- 3. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone H3.3 phosphorylation promotes heterochromatin formation by inhibiting H3K9/K36 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
KPU-300 as a Radiosensitizing Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPU-300, a novel benzophenone–diketopiperazine derivative of plinabulin (B1683793) (NPI-2358), has emerged as a potent radiosensitizing agent.[1][2] This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The primary mechanism of radiosensitization by this compound is the synchronization of cancer cells in the M phase of the cell cycle, the most radiosensitive stage.[1][2] As a colchicine-site binding agent, this compound disrupts microtubule dynamics, leading to mitotic arrest. This guide consolidates the available in vitro data, details the methodologies for key experiments, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development of this compound as a component of combination cancer therapy.
Introduction
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic radioresistance of tumor cells. Radiosensitizers are compounds that increase the susceptibility of cancer cells to radiation, thereby enhancing the therapeutic ratio. Microtubule-targeting agents represent a significant class of radiosensitizers due to their ability to interfere with the cell cycle.[1] this compound is a novel colchicine-type anti-microtubule agent that has demonstrated potent radiosensitizing effects in preclinical studies.[1][2] Its simpler chemical structure compared to its parent compound, plinabulin, makes it an attractive candidate for chemical synthesis and further development.[1] This document serves as an in-depth technical resource on the current understanding of this compound as a radiosensitizing compound.
Mechanism of Action
The primary mechanism by which this compound enhances the effects of ionizing radiation is through its activity as a microtubule-destabilizing agent. By binding to the colchicine (B1669291) site on β-tubulin, this compound inhibits microtubule polymerization, leading to a cascade of cellular events that culminate in radiosensitization.
Cell Cycle Synchronization in M Phase
This compound treatment leads to the arrest of cancer cells in the M phase of the cell cycle.[1][2] This is the most radiosensitive phase, and by synchronizing a significant population of tumor cells in this phase at the time of irradiation, the cytotoxic effects of radiation are significantly amplified.[1] Studies using HeLa cells expressing the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) have shown that treatment with this compound efficiently synchronizes cells in the M phase.[1][2]
Activation of the Spindle Assembly Checkpoint (SAC)
The M-phase arrest induced by this compound is mediated by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Microtubule-destabilizing agents like this compound create unattached kinetochores, which activates the SAC signaling cascade. This involves the recruitment of checkpoint proteins such as MAD1, MAD2, BUB1, and BUBR1 to the kinetochores. The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby holding the cell in mitosis. While direct evidence of this compound modulating specific SAC proteins is not yet published, its action as a microtubule inhibitor strongly implies the activation of this pathway.
Potential as a Vascular Disrupting Agent (VDA)
This compound is a colchicine-type anti-microtubule agent, a class of compounds known to possess vascular disrupting properties.[1] While direct in vivo studies on this compound as a VDA are not yet available, its parent compound, plinabulin, has been shown to induce a rapid and dose-dependent decrease in tumor perfusion. The proposed mechanism for VDAs involves the destabilization of the endothelial cell cytoskeleton, leading to a change in cell shape, increased vascular permeability, and subsequent shutdown of tumor blood flow. This results in extensive tumor necrosis. The combination of radiosensitization at the tumor periphery and vascular disruption in the tumor core presents a promising dual-action anti-cancer strategy.
Quantitative Data
The radiosensitizing effects of this compound have been quantified in vitro using the HeLa-Fucci human cervical cancer cell line.[1] The following tables summarize the key findings from these studies.
Table 1: Cytotoxicity of this compound in HeLa-Fucci Cells
| Treatment Duration (hours) | This compound Concentration (nM) | Surviving Fraction (%) |
| 24 | 10 | Additive Effect with Radiation |
| 24 | 30 | ~20 |
| 24 | 100 | ~20 |
Data extracted from Okuyama et al., 2015.[1]
Table 2: Radiosensitization Effect of this compound on HeLa-Fucci Cells
| This compound Pre-treatment | Radiation Dose (Gy) | Surviving Fraction |
| 30 nM for 24h | 4 | ~0.001 |
| M-phase synchronized (no drug) | 4 | ~0.01 |
The surviving fraction after combined treatment was normalized to the effect of this compound alone. Data extracted from Okuyama et al., 2015.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's radiosensitizing properties.
Cell Culture and Reagents
-
Cell Line: HeLa cells stably expressing the Fucci probes (HeLa-Fucci).[1]
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound: Dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Cell Cycle Analysis using Fucci
The Fucci system allows for real-time visualization of the cell cycle. Cells in the G1 phase fluoresce red, while those in the S/G2/M phases fluoresce green.
-
Procedure:
-
HeLa-Fucci cells are seeded in a culture dish.
-
Cells are treated with the desired concentration of this compound for a specified duration.
-
Live-cell imaging is performed using a fluorescence microscope equipped with the appropriate filters for red and green fluorescence.
-
The percentage of cells in each phase of the cell cycle is determined by counting the number of red, green, and non-fluorescent (M phase) cells.
-
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.
-
Procedure:
-
Cells are seeded at a low density in culture dishes to allow for the formation of individual colonies.
-
After allowing the cells to attach, they are treated with this compound for the desired duration.
-
Following drug treatment, the cells are irradiated with various doses of X-rays.
-
The culture medium is replaced with fresh, drug-free medium.
-
The dishes are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Signaling Pathway
The Spindle Assembly Checkpoint (SAC) Pathway
This compound, as a microtubule-destabilizing agent, is expected to activate the Spindle Assembly Checkpoint (SAC) to induce M-phase arrest. The following diagram illustrates the key components and interactions within this pathway.
Discussion and Future Directions
The preclinical data on this compound strongly support its potential as a radiosensitizing agent. Its ability to synchronize cells in the highly radiosensitive M phase provides a clear and potent mechanism of action. However, the current body of research is primarily based on in vitro studies using a single cancer cell line.
Future research should focus on:
-
Expanding to other cancer cell lines: Evaluating the radiosensitizing effects of this compound in a broader range of cancer cell types to determine the universality of its mechanism.
-
In vivo studies: Investigating the efficacy and safety of this compound in combination with radiotherapy in animal tumor models. This will be crucial to assess its therapeutic potential and to study its vascular disrupting effects in a physiological context.
-
Elucidating the detailed signaling pathway: Performing molecular studies to confirm the activation of the Spindle Assembly Checkpoint and identify the specific proteins modulated by this compound.
-
Optimizing treatment schedules: Determining the optimal timing and dosage of this compound administration relative to radiation exposure to maximize the therapeutic window.
Conclusion
This compound is a promising radiosensitizing compound with a well-defined mechanism of action centered on cell cycle synchronization. The quantitative data from in vitro studies are compelling and warrant further investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and to accelerate the translation of this compound from the laboratory to the clinic. The dual potential of this compound as both a radiosensitizer and a vascular disrupting agent makes it a particularly interesting candidate for the development of novel combination cancer therapies.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Interaction of KPU-300 with Tubulin Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPU-300 is a novel, colchicine-type anti-microtubule agent derived from plinabulin (B1683793) (NPI-2358). It exerts its biological effects by interacting with tubulin subunits, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton culminates in cell cycle arrest at the M phase, induction of apoptosis, and potent radiosensitization in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound's interaction with tubulin, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site
This compound, like its parent compound plinabulin, targets the colchicine binding site on β-tubulin.[1] This binding event inhibits the polymerization of αβ-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of these critical cytoskeletal structures has profound effects on cellular processes that are dependent on a dynamic microtubule network, most notably mitotic spindle formation and chromosome segregation during cell division.
The binding of plinabulin, and by extension this compound, to the colchicine site is distinct from other tubulin-binding agents like taxanes and vinca (B1221190) alkaloids, which bind to different sites on the tubulin dimer.[1] While detailed binding affinity data for this compound is not publicly available, studies on plinabulin indicate a high affinity for this site.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, data from its parent compound, plinabulin, provides valuable insights into its potency.
| Parameter | Compound | Value | Cell Line / Condition | Reference |
| Tubulin Polymerization Inhibition (IC50) | Plinabulin | 2.4 µM | Cell-free microtubule protein polymerization | [1] |
| Cytotoxicity (IC50) | Plinabulin | 9.8 nM | HT-29 (Colon Cancer) | [2] |
| 18 nM | DU 145 (Prostate Cancer) | [2] | ||
| 13 nM | PC-3 (Prostate Cancer) | [2] | ||
| 14 nM | MDA-MB-231 (Breast Cancer) | [2] | ||
| 18 nM | NCI-H292 (Lung Cancer) | [2] | ||
| 11 nM | Jurkat (Leukemia) | [2] | ||
| Cell Cycle Arrest | This compound | 30 nM (for 24h) | HeLa (Cervical Cancer) | [3] |
Signaling Pathways Modulated by this compound
The interaction of this compound with tubulin initiates a cascade of downstream signaling events, primarily through the activation of the JNK (c-Jun N-terminal kinase) pathway and the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).
GEF-H1 and JNK Pathway Activation
Microtubule disruption by agents like plinabulin (and therefore this compound) leads to the release and activation of GEF-H1. Activated GEF-H1, in turn, activates the RhoA-JNK signaling pathway.[4][5] This pathway is a critical mediator of the apoptotic response induced by these compounds. Blockade of JNK has been shown to abrogate the mitotic block and cell death induced by plinabulin.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and its cellular effects.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin, >99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice to a final concentration of 3-5 mg/mL.
-
Prepare a stock solution of GTP (100 mM) in distilled water.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, combine the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (B35011) (to a final concentration of 10% v/v, optional, as it promotes polymerization).
-
Add the desired concentration of this compound or vehicle control to the tubulin mixture.
-
-
Measurement:
-
Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads at 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximal rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structures under a fluorescence microscope.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 30 nM) for the desired duration (e.g., 16-24 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against β-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Principle: Cells are treated with this compound, fixed, and stained with a fluorescent DNA-intercalating agent such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer is used to measure the fluorescence of a large population of cells, allowing for the generation of a DNA content histogram.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to grow to 50-60% confluency.
-
Treat the cells with this compound at the desired concentrations and for the desired time points (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of a single cell to grow into a colony after treatment with this compound and/or ionizing radiation, providing a measure of cell reproductive death.
Principle: Cells are treated with this compound, irradiated, and then plated at a low density. After a period of incubation, the number of colonies formed is counted. A decrease in the number of colonies in the treated groups compared to the control group indicates cytotoxicity and/or radiosensitization.
Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Cell Plating:
-
Immediately after treatment, trypsinize the cells and perform a cell count.
-
Plate a known number of cells into 60-mm dishes. The number of cells to be plated will depend on the expected survival fraction for each treatment condition, aiming for 50-150 colonies per dish.
-
-
Incubation and Colony Formation:
-
Incubate the dishes for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the dishes with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 10-20 minutes.
-
Wash the dishes with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the untreated control group.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of the radiation dose to generate survival curves.
-
Conclusion
This compound is a promising anti-microtubule agent that disrupts tubulin polymerization by binding to the colchicine site on β-tubulin. This action leads to M-phase cell cycle arrest, apoptosis, and radiosensitization, making it a compound of significant interest for cancer therapy. While further studies are needed to fully elucidate its quantitative binding characteristics and to establish a comprehensive cytotoxicity profile, the methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and its interaction with the tubulin cytoskeleton. The understanding of its downstream signaling through the GEF-H1/JNK pathway further highlights its potential as a multi-faceted therapeutic agent.
References
- 1. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Cycle [cyto.purdue.edu]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Biological Activity of KPU-300: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational biological activity of KPU-300, a novel anti-microtubule agent. The information presented herein is synthesized from preclinical research to serve as a core resource for professionals in the fields of oncology, pharmacology, and drug development.
Core Compound Profile: this compound
This compound is identified as a novel benzophenone-diketopiperazine-type, colchicine-binding site anti-microtubule agent.[1] It is a derivative of plinabulin (B1683793) (NPI-2358) and is characterized by a unique 2-pyridyl structure, which contributes to its biological activity.[1] The simpler chemical structure of this compound facilitates its synthesis.[1][2] Its primary therapeutic potential, as explored in foundational studies, lies in its ability to act as a potent radiosensitizer.[1][2]
Mechanism of Action: Microtubule Disruption and Mitotic Arrest
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] By binding to the colchicine (B1669291) site on tubulin, this compound inhibits microtubule polymerization. This interference prevents the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during mitosis.[1]
The disruption of the mitotic spindle leads to a cell cycle arrest in the M phase.[1][2] Specifically, treatment with this compound synchronizes cells in early M phase.[1][2] This synchronization is a key aspect of its mechanism of action and the foundation for its radiosensitizing properties, as cells in the M phase are known to be the most sensitive to the cytotoxic effects of ionizing radiation.[1][2] In some cellular contexts, prolonged M phase arrest induced by this compound can lead to mitotic catastrophe, a form of cell death.[1][2]
Quantitative Biological Activity Data
The following tables summarize the key quantitative data from preclinical studies on this compound, primarily conducted in HeLa cervical cancer cell lines.
Table 1: Cell Cycle Synchronization Effects of this compound
| Treatment Concentration | Duration (hours) | Cell Population in M Phase (%) |
| Control (0 nM) | 24 | ~5% |
| 30 nM this compound | 24 | >70% |
Data derived from flow cytometric analysis of HeLa cells.
Table 2: Radiosensitizing Effects of this compound
| This compound Concentration (Pre-treatment for 24h) | Radiation Dose (Gy) | Surviving Fraction |
| 0 nM (Radiation only) | 2 | ~0.60 |
| 0 nM (Radiation only) | 4 | ~0.25 |
| 0 nM (Radiation only) | 6 | ~0.08 |
| 30 nM | 2 | ~0.12 |
| 30 nM | 4 | ~0.02 |
| 30 nM | 6 | <0.01 |
Data represents typical results from clonogenic survival assays.
Key Experimental Protocols
Detailed methodologies for the foundational experiments that characterized the biological activity of this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Line: HeLa cells, including those stably expressing the Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator), were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration was kept below 0.1% to avoid solvent-induced cytotoxicity.
Flow Cytometry for Cell Cycle Analysis
This protocol was used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Seeding: Plate HeLa cells in 6-well plates and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with the desired concentration of this compound (e.g., 30 nM) or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay was performed to assess the long-term reproductive viability of cells after treatment with this compound, ionizing radiation, or a combination of both.
-
Cell Plating: Plate a known number of single cells into 60 mm dishes.
-
This compound Pre-treatment: Allow cells to attach, then treat with this compound for 24 hours.[1][2]
-
Irradiation: After the 24-hour drug treatment, irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6 Gy).[1][2]
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Immunofluorescence for Microtubule Visualization
This technique was used to directly observe the effects of this compound on the microtubule network within the cells.
-
Cell Culture on Coverslips: Grow HeLa cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat the cells with this compound (e.g., 30 nM) for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a solution of bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the microtubule structures and cell nuclei using a fluorescence microscope. In this compound treated cells, a disrupted microtubule network and absence of a normal mitotic spindle are observed.[1]
Summary and Conclusion
This compound is a potent, colchicine-site anti-microtubule agent that effectively induces M phase cell cycle arrest. This mechanism of action forms the basis of its significant radiosensitizing properties observed in preclinical models. The data indicates that a treatment regimen of this compound followed by radiation is synergistic.[1][2] These foundational findings underscore the potential of this compound as an adjunct to radiotherapy in clinical settings and provide a strong rationale for further investigation into its therapeutic applications.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
Methodological & Application
KPU-300: Application Notes and Protocols for In Vitro Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KPU-300, a novel benzophenone-diketopiperazine derived anti-microtubule agent. This compound, a derivative of plinabulin (B1683793) (NPI-2358), is a potent radiosensitizer that induces cell cycle arrest and mitotic catastrophe in cancer cell lines. This document outlines effective dosages, experimental protocols, and the underlying mechanism of action to facilitate further research and drug development.
Mechanism of Action
This compound is a colchicine-type anti-microtubule agent.[1] It functions by binding to β-tubulin, disrupting the polymerization of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the M phase. Prolonged M phase arrest ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.
The parent compound of this compound, plinabulin, has been shown to exert its effects through the release of the guanine (B1146940) nucleotide exchange factor GEF-H1. The release of GEF-H1 activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in the induction of apoptosis. This pathway may also be relevant to the downstream effects of this compound.
Caption: Signaling pathway of this compound.
Quantitative Data
This compound Effective Concentrations
The following table summarizes the effective concentrations of this compound observed in HeLa-Fucci cells.[1] At concentrations of 30 nM and above, this compound effectively synchronizes cells in the M phase of the cell cycle.[1] A dose-dependent effect was not observed in the 30 to 100 nM range.[1]
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| HeLa-Fucci | 10 nM | 24 hours | Additive radiosensitizing effect | [1] |
| HeLa-Fucci | ≥ 30 nM | 24 hours | Synergistic radiosensitizing effect | [1] |
| HeLa-Fucci | 30 nM | 24 hours | Surviving fraction of 0.1-0.2 | [1] |
| HeLa-Fucci | 30-100 nM | 24 hours | Efficient M phase synchronization | [1] |
Plinabulin (Parent Compound) IC50 Values
As a derivative of plinabulin (NPI-2358), the cytotoxic profile of this compound is expected to be similar. The following table provides the reported IC50 values for plinabulin across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | 9.8 |
| DU 145 | Prostate Cancer | 18 |
| PC-3 | Prostate Cancer | 13 |
| MDA-MB-231 | Breast Cancer | 14 |
| NCI-H292 | Lung Cancer | 18 |
| Jurkat | Leukemia | 11 |
| MES-SA | Uterine Sarcoma | 11 |
| HL-60 | Leukemia | 4.3 |
Experimental Protocols
The following protocols are provided as a guide for in vitro studies with this compound.
Caption: General experimental workflow.
Cell Viability and Colony Formation Assay
This assay determines the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed cells in 6-well plates at a density that allows for colony formation (typically 200-1000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10, 30, 100 nM) for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Remove the medium, wash the colonies with PBS, and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound treated and control cells
-
Trypsin-EDTA
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunofluorescence for Microtubule Disruption
This protocol visualizes the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Treat cells grown on coverslips with this compound (e.g., 30 nM) for 16-24 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Assessment of Mitotic Catastrophe
Mitotic catastrophe is characterized by specific morphological changes. This protocol outlines a method for their identification.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation and permeabilization reagents (as for immunofluorescence)
-
DAPI
-
Antibody against a mitotic marker (e.g., phosphorylated histone H3) and a fluorescently labeled secondary antibody (optional)
-
Fluorescence microscope
Protocol:
-
Treat cells with this compound (e.g., 30 nM) for 24-48 hours.
-
Fix and permeabilize the cells as described in the immunofluorescence protocol.
-
Stain the nuclei with DAPI. Optionally, stain for a mitotic marker.
-
Examine the cells under a fluorescence microscope for the characteristic features of mitotic catastrophe, including:
-
Micronucleation (small, additional nuclei)
-
Multinucleation (cells with more than one nucleus)
-
Aberrant nuclear morphology
-
-
Quantify the percentage of cells exhibiting these features in treated versus control populations.
References
Application of KPU-300 in the HeLa-Fucci Cell Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPU-300 is a novel, potent anti-microtubule agent, identified as a benzophenone-diketopiperazine-type compound with a unique 2-pyridyl structure.[1] It functions as a colchicine-type inhibitor of microtubule polymerization.[1][2] In cancer cell biology, particularly within the context of the HeLa-Fucci cell model, this compound has demonstrated significant utility as a cell cycle synchronization agent and a powerful radiosensitizer.[1][2]
The HeLa-Fucci cell line is a valuable tool for cell cycle studies, expressing fluorescent ubiquitination-based cell cycle indicators. This system allows for real-time visualization of cell cycle progression, with cells in the G1 phase fluorescing red and cells in the S/G2/M phases fluorescing green.[3][4][5] The application of this compound to this model enables precise monitoring of its effects on cell cycle kinetics.
These application notes provide a comprehensive overview of the use of this compound in the HeLa-Fucci cell model, including its mechanism of action, protocols for key experiments, and quantitative data summarizing its effects.
Mechanism of Action
This compound exerts its biological effects by disrupting microtubule dynamics. By inhibiting microtubule polymerization, it prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1][6] This disruption leads to a cell cycle arrest in the early M phase.[1][2] The synchronization of cells in this phase, which is the most radiosensitive stage of the cell cycle, underlies the potent radiosensitizing effect of this compound.[1][2] The primary mode of cell death induced by this compound treatment is mitotic catastrophe.[1][2]
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 3. Cell Cycle Analysis Using Cell Cycle Indicator: Fucci | Yokogawa Europe [yokogawa.com]
- 4. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing KPU-300 Cytotoxicity Using Colony Forming Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
KPU-300 is a novel anti-microtubule agent that has demonstrated potent cytotoxic and radiosensitizing effects.[1][2] Its mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest in the M phase and subsequent mitotic catastrophe.[1][2] The colony forming assay, or clonogenic assay, is a well-established in vitro method to determine the long-term survival and proliferative capacity of cells following exposure to cytotoxic agents.[3][4][5] Unlike short-term viability assays, which measure immediate cell death, the colony forming assay assesses the ability of a single cell to undergo multiple divisions to form a colony, providing a more stringent measure of cytotoxic potential.[3] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the colony forming assay.
Core Principle
The colony forming assay is based on the principle that a single viable cell, when plated at a low density, can proliferate and form a discrete colony of at least 50 cells.[3][4] The number of colonies formed after treatment with a cytotoxic agent is compared to the number of colonies formed in an untreated control group. This allows for the calculation of the surviving fraction, which is a measure of the drug's cytotoxic effect.
Data Presentation
The quantitative data generated from the colony forming assay should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and across different cell lines.
Table 1: Plating Efficiency of Control Cells
| Cell Line | Number of Cells Seeded | Average Number of Colonies Formed (Control) | Plating Efficiency (%) |
| HeLa | e.g., 200 | e.g., 95 | e.g., 47.5 |
| A549 | e.g., 500 | e.g., 120 | e.g., 24.0 |
| MCF-7 | e.g., 800 | e.g., 150 | e.g., 18.8 |
Note: Plating Efficiency (%) = (Average number of colonies formed / Number of cells seeded) x 100. This should be determined for each cell line prior to the main experiment.
Table 2: Cytotoxicity of this compound as Determined by Colony Forming Assay
| Cell Line | This compound Concentration (nM) | Average Number of Colonies Formed | Surviving Fraction | Percent Inhibition (%) |
| HeLa | 0 (Control) | e.g., 95 | 1.00 | 0 |
| 10 | e.g., 76 | 0.80 | 20 | |
| 30 | e.g., 43 | 0.45 | 55 | |
| 100 | e.g., 19 | 0.20 | 80 | |
| A549 | 0 (Control) | e.g., 120 | 1.00 | 0 |
| 10 | e.g., 102 | 0.85 | 15 | |
| 30 | e.g., 66 | 0.55 | 45 | |
| 100 | e.g., 30 | 0.25 | 75 | |
| MCF-7 | 0 (Control) | e.g., 150 | 1.00 | 0 |
| 10 | e.g., 128 | 0.85 | 15 | |
| 30 | e.g., 83 | 0.55 | 45 | |
| 100 | e.g., 45 | 0.30 | 70 |
Note: Surviving Fraction = (Average number of colonies formed at a given concentration) / (Average number of colonies formed in the control). Percent Inhibition (%) = (1 - Surviving Fraction) x 100.
Experimental Protocols
This section provides detailed methodologies for conducting colony forming assays to assess the cytotoxicity of this compound.
Materials
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Fixation solution: Methanol or 4% Paraformaldehyde
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
Cell Line Specific Seeding Densities
The optimal seeding density depends on the proliferation rate and plating efficiency of the cell line. The goal is to obtain between 30 and 100 colonies per well in the control group. The following are suggested starting densities for a 6-well plate:
-
HeLa: 200-500 cells/well
-
A549: 500-1000 cells/well
-
MCF-7: 800-1500 cells/well
It is recommended to perform a preliminary experiment to determine the optimal seeding density for each cell line in your laboratory.
Experimental Procedure
-
Cell Culture: Maintain the selected cancer cell lines in their recommended complete culture medium in a 37°C incubator with 5% CO₂.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density.
-
Seed the appropriate number of cells into each well of a 6-well plate containing 2 mL of complete medium.
-
Gently swirl the plate to ensure an even distribution of cells.
-
Incubate the plates for 18-24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium from a stock solution. A suggested concentration range is 0 (vehicle control), 1, 3, 10, 30, and 100 nM.
-
After the initial incubation period, carefully aspirate the medium from each well.
-
Add 2 mL of the medium containing the appropriate concentration of this compound to each well. For the control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration as in the treated wells.
-
Return the plates to the incubator for 24 hours. This exposure time is based on studies showing M-phase synchronization of HeLa cells after 24 hours of treatment with 30 nM this compound.[1][2]
-
-
Colony Formation:
-
After the 24-hour treatment, aspirate the this compound containing medium.
-
Gently wash each well twice with 2 mL of sterile PBS.
-
Add 2-3 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, depending on the cell line's growth rate. Monitor the plates for colony formation. The medium should be changed every 2-3 days.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.
-
Colonies can be counted manually or using an automated colony counter.
-
Data Analysis
-
Plating Efficiency (PE):
-
PE (%) = (Number of colonies in control wells / Number of cells seeded) x 100
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies in treated wells / (Number of cells seeded x PE))
-
-
Dose-Response Curve:
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of this compound that inhibits colony formation by 50%) can be determined.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound inhibits microtubule polymerization, leading to M-phase arrest and apoptosis.
Experimental Workflow for Colony Forming Assay
Caption: Workflow for assessing this compound cytotoxicity using a colony forming assay.
References
- 1. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 2. ossila.com [ossila.com]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. stemcellthailand.org [stemcellthailand.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for KPU-300 Treatment for Optimal M-phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPU-300 is a novel benzophenone–diketopiperazine derivative of plinabulin (B1683793) (NPI-2358), functioning as a colchicine-type anti-microtubule agent.[1] It exerts its biological effects by inhibiting tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent cellular responses, including apoptosis.[2][3] These characteristics make this compound a compound of interest for cancer research and as a potential radiosensitizer.[1] Understanding the optimal treatment duration and concentration of this compound is critical for harnessing its therapeutic potential and for its application in experimental settings.
These application notes provide a comprehensive guide to utilizing this compound to achieve optimal M-phase arrest in cancer cell lines. Detailed protocols for cell treatment, cell cycle analysis, and evaluation of molecular markers of mitotic arrest are included.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like its parent compound plinabulin and other colchicine-binding site inhibitors, directly interferes with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[2][4][5] This disruption of microtubule formation leads to the collapse of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The activation of the spindle assembly checkpoint (SAC) in response to improper microtubule attachment to kinetochores results in a prolonged arrest in the M-phase of the cell cycle.[3] Downstream signaling pathways, including the JNK and PI3K/AKT/mTOR pathways, have also been shown to be modulated by plinabulin, contributing to its anti-proliferative and apoptotic effects.[2][6]
Quantitative Data on this compound Induced M-Phase Arrest
The following table summarizes the dose- and time-dependent effects of this compound on M-phase arrest in HeLa cells. This data is compiled from studies characterizing the effects of this compound on cell cycle kinetics.[1]
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Percentage of M-phase Cells (%) | Reference |
| HeLa | 10 | 24 | Moderately Increased | [1] |
| HeLa | 30 | 16 | Significantly Increased | [1] |
| HeLa | 30 | 24 | ~100% | [1] |
| HeLa | 100 | 24 | ~100% | [1] |
Note: The optimal concentration and duration may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Experimental Protocols
To determine the optimal treatment duration of this compound for M-phase arrest, a series of experiments should be conducted. The following protocols provide a framework for these investigations.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 50-60% confluency.
-
Prepare a series of this compound dilutions in complete culture medium from the stock solution. Suggested concentrations for initial testing range from 10 nM to 100 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for various time points (e.g., 8, 16, 24, 48 hours).
-
Following incubation, harvest the cells for downstream analysis.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Harvested cells from this compound treatment
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on DNA content.
Immunofluorescence for Mitotic Markers
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Mouse anti-α-tubulin antibody
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Cells positive for phospho-Histone H3 will indicate mitotic cells, and α-tubulin staining will reveal the state of the microtubule network and mitotic spindle.
Western Blotting for M-phase Regulatory Proteins
Materials:
-
Harvested cells from this compound treatment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 antibody
-
Mouse anti-CDK1 antibody
-
Mouse anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the harvested cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the protein expression levels relative to the loading control. An increase in Cyclin B1 levels is expected during M-phase arrest.
Conclusion
The optimal treatment duration of this compound for inducing M-phase arrest is a critical parameter for its effective use in research and preclinical studies. Based on available data, a 24-hour treatment with 30 nM this compound is highly effective in synchronizing HeLa cells in the M-phase. However, it is imperative for researchers to empirically determine the optimal conditions for their specific experimental system by performing dose-response and time-course studies. The protocols provided herein offer a robust framework for this optimization process, enabling a thorough characterization of this compound's effects on the cell cycle and its underlying molecular mechanisms.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Plinabulin used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating K-300 Induced Mitotic Catastrophe
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPU-300 is a novel anti-microtubule agent that has demonstrated potent anti-cancer activity by inducing mitotic catastrophe.[1] This mode of cell death is triggered by aberrant mitosis, leading to the formation of giant, multinucleated cells that ultimately undergo apoptosis, necrosis, or senescence.[2][3][4] Accurate evaluation of this compound's ability to induce mitotic catastrophe is crucial for its preclinical and clinical development. These application notes provide detailed protocols for key experiments to characterize and quantify this compound-induced mitotic catastrophe in cancer cell lines.
Key Concepts in Mitotic Catastrophe
Mitotic catastrophe is not a distinct cell death mechanism but rather a process that precedes cell death or senescence following a failed mitosis.[4] Key morphological and biochemical features include:
-
Aberrant Mitosis: Disruption of the mitotic spindle, leading to improper chromosome segregation.[1]
-
Multinucleation and Micronucleation: Formation of cells with multiple nuclei or small, extranuclear bodies of DNA due to failed cytokinesis or chromosome mis-segregation.[2][5]
-
G2/M Cell Cycle Arrest: Accumulation of cells in the G2 or M phase of the cell cycle due to activation of the spindle assembly checkpoint.[6]
-
Mitotic Slippage: Exit from mitosis without proper chromosome segregation, resulting in tetraploid G1 cells.[7][8]
-
Apoptosis, Necrosis, or Senescence: The ultimate fate of cells undergoing mitotic catastrophe.[4]
Experimental Workflows
The following diagrams illustrate the overall workflow for evaluating this compound and the signaling pathways involved in mitotic catastrophe.
Caption: General experimental workflow for assessing this compound.
Caption: this compound induced mitotic catastrophe signaling pathway.
Protocols
Morphological Assessment of Mitotic Catastrophe by Fluorescence Microscopy
This protocol details the staining of cells to visualize nuclear morphology, a primary indicator of mitotic catastrophe.
Objective: To identify and quantify multinucleated and micronucleated cells following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Culture medium and supplements
-
This compound
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 staining solution
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100 nM) for 24, 48, and 72 hours.[1]
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Stain the nuclei by incubating with DAPI or Hoechst solution (e.g., 1 µg/mL) for 5 minutes at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images from at least 10 random fields per coverslip.
-
Quantify the percentage of multinucleated (≥2 nuclei) and micronucleated cells.
Data Presentation:
| This compound (nM) | Treatment Time (h) | % Multinucleated Cells (Mean ± SD) | % Micronucleated Cells (Mean ± SD) |
| 0 (Vehicle) | 24 | ||
| 10 | 24 | ||
| 30 | 24 | ||
| 100 | 24 | ||
| 0 (Vehicle) | 48 | ||
| 10 | 48 | ||
| 30 | 48 | ||
| 100 | 48 | ||
| 0 (Vehicle) | 72 | ||
| 10 | 72 | ||
| 30 | 72 | ||
| 100 | 72 |
Immunofluorescence Staining of Mitotic Markers
This protocol allows for the visualization of key proteins involved in the mitotic process.
Objective: To assess the effect of this compound on the mitotic spindle and DNA damage.
Materials:
-
Same as Protocol 1, plus:
-
Primary antibodies:
-
Mouse anti-α-tubulin (for mitotic spindle)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2A.X, for DNA double-strand breaks)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488
-
Goat anti-rabbit IgG, Alexa Fluor 594
-
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
Protocol:
-
Follow steps 1-8 of Protocol 1.
-
Incubate cells in blocking buffer for 1 hour at room temperature.
-
Incubate cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with corresponding fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst as described in Protocol 1.
-
Mount and visualize as in Protocol 1.
Expected Observations:
-
α-tubulin: In control cells, a well-organized bipolar spindle will be observed during mitosis. In this compound-treated cells, expect disorganized or absent mitotic spindles.[1]
-
γH2A.X: Increased nuclear foci of γH2A.X in this compound-treated cells, particularly in multinucleated cells, indicates DNA damage, a common consequence of mitotic catastrophe.[9]
Cell Cycle Analysis by Flow Cytometry
This method provides a quantitative assessment of the cell cycle distribution.
Objective: To determine the percentage of cells in G2/M phase and the sub-G1 population (indicative of apoptosis) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| This compound (nM) | Treatment Time (h) | % Sub-G1 (Mean ± SD) | % G1 (Mean ± SD) | % S (Mean ± SD) | % G2/M (Mean ± SD) |
| 0 (Vehicle) | 24 | ||||
| 10 | 24 | ||||
| 30 | 24 | ||||
| 100 | 24 | ||||
| 0 (Vehicle) | 48 | ||||
| 10 | 48 | ||||
| 30 | 48 | ||||
| 100 | 48 |
Western Blot Analysis of Mitotic and Apoptotic Markers
This technique is used to detect changes in the expression levels of key regulatory proteins.
Objective: To evaluate the expression of proteins involved in mitotic arrest (e.g., Cyclin B1) and apoptosis (e.g., cleaved PARP).
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Expected Results:
-
Cyclin B1: An accumulation of Cyclin B1 is expected with this compound treatment, indicating a block in mitotic exit.[10]
-
Cleaved PARP: The appearance of cleaved PARP is a marker of apoptosis.[10]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Objective: To determine the ability of single cells to form colonies after this compound treatment, providing a measure of cytotoxicity.[11][12]
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Data Presentation:
| This compound (nM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 (Vehicle) | 1.0 | ||
| 10 | |||
| 30 | |||
| 100 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating this compound-induced mitotic catastrophe. By combining morphological analysis, cell cycle profiling, protein expression studies, and long-term survival assays, researchers can gain a detailed understanding of the cellular response to this compound and its potential as an anti-cancer therapeutic. The provided data tables offer a structured approach to presenting quantitative results for clear interpretation and comparison.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Mitotic Catastrophe as a Therapeutic Approach to Improve Outcomes in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-slippage multinucleation renders cytotoxic variation in anti-mitotic drugs that target the microtubules or mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a mitotic death signature in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing Radiosensitization with KPU-300
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPU-300 is a novel anti-microtubule agent, derived from plinabulin, that has demonstrated potential as a potent radiosensitizer.[1] Its primary mechanism of action involves the synchronization of cancer cells in the early M phase of the cell cycle, a phase known to be the most sensitive to ionizing radiation.[1] This document provides detailed protocols for assessing the radiosensitizing effects of this compound in preclinical cancer models. The methodologies outlined below are designed to enable researchers to robustly evaluate the efficacy and mechanism of this compound in combination with radiation therapy.
The core of this compound's radiosensitizing effect lies in its ability to arrest cells in mitosis. Treatment with this compound leads to an accumulation of cells in the G2/M phase, which, when followed by irradiation, results in enhanced cell killing compared to radiation alone.[1][2] While cell cycle synchronization is the principal mechanism, the potential for this compound to influence DNA damage repair pathways, a common mechanism for other radiosensitizers, should also be considered for a comprehensive assessment.[1][3][4]
Key Experimental Protocols
A thorough evaluation of a radiosensitizer involves a combination of in vitro and in vivo assays to determine its efficacy and mechanism of action.[5][6] The following protocols are recommended for assessing the radiosensitizing potential of this compound.
In Vitro Assessment of Radiosensitization
a) Cell Culture and this compound Treatment
-
Cell Lines: Select a panel of human cancer cell lines relevant to the intended therapeutic application (e.g., HeLa, HCT116, PANC-1).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A concentration range of 10-100 nM is a suggested starting point based on previous studies.[1]
b) Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the cytotoxic effect of ionizing radiation and the sensitizing effect of therapeutic agents in vitro.[5]
-
Protocol:
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for each treatment condition.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) to induce M-phase arrest.[1]
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): Number of colonies formed / (Number of cells seeded x PE/100).
-
Plot survival curves (SF vs. radiation dose) on a semi-logarithmic scale.
-
Sensitizer Enhancement Ratio (SER): Calculate the ratio of the radiation dose required to produce a given level of cell killing (e.g., SF=0.1) in the absence of this compound to the dose required for the same level of killing in the presence of this compound.
-
c) Cell Cycle Analysis
This assay confirms the M-phase synchronization induced by this compound.
-
Protocol:
-
Treat cells with this compound as described above.
-
Harvest cells at various time points post-treatment.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
d) DNA Damage Analysis (γ-H2AX Foci Formation)
This assay assesses the extent of DNA double-strand breaks (DSBs), a critical lesion induced by radiation.[7]
-
Protocol:
-
Grow cells on coverslips and treat with this compound followed by irradiation.
-
Fix the cells at different time points post-irradiation (e.g., 1, 4, 24 hours).
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium to visualize the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group indicates enhanced DNA damage.[8]
e) Apoptosis Assay
To determine if the enhanced cell killing is due to an increase in programmed cell death.
-
Protocol:
-
Treat and irradiate cells as described previously.
-
Harvest cells at 24-72 hours post-irradiation.
-
Stain cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze by flow cytometry.
-
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Assessment of Radiosensitization
a) Tumor Xenograft Models
-
Protocol:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Radiation alone, and this compound + Radiation.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Deliver a single or fractionated dose of localized radiation to the tumors.
-
-
Data Analysis:
-
Tumor Growth Delay (TGD): Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). TGD is the time for tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.[5]
-
Tumor Control Dose 50 (TCD50): This endpoint determines the radiation dose required to achieve local tumor control in 50% of the animals. This is a more rigorous endpoint for assessing radiosensitization.[5]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Radiosensitization of Cancer Cells by this compound
| Cell Line | Treatment | SF at 2 Gy (Mean ± SD) | SER at SF=0.1 |
| HeLa | Radiation Alone | 0.65 ± 0.05 | 1.0 |
| This compound (30 nM) + Rad | 0.32 ± 0.04 | 1.8 | |
| HCT116 | Radiation Alone | 0.58 ± 0.06 | 1.0 |
| This compound (50 nM) + Rad | 0.25 ± 0.03 | 2.1 | |
| PANC-1 | Radiation Alone | 0.72 ± 0.07 | 1.0 |
| This compound (40 nM) + Rad | 0.41 ± 0.05 | 1.6 |
Table 2: In Vivo Tumor Growth Delay in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SD) | Tumor Growth Delay (Days) |
| Vehicle Control | 1250 ± 150 | - |
| This compound alone | 980 ± 120 | 4 |
| Radiation alone (10 Gy) | 650 ± 90 | 12 |
| This compound + Radiation | 250 ± 60 | 25 |
Mandatory Visualizations
Signaling Pathway
Caption: this compound induced radiosensitization pathway.
Experimental Workflow
Caption: Workflow for assessing this compound radiosensitization.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Radiosensitizing Drugs in Osteosarcoma Treatment: Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KPU-300 Technical Support Center: Optimizing Concentration for Cell Synchronization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing KPU-300 concentration for effective cell synchronization. This compound is a novel colchicine-type anti-microtubule agent that induces mitotic arrest in the early M phase, making it a valuable tool for cell cycle research and a potent radiosensitizer.[1] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound for cell synchronization?
A1: this compound functions as a microtubule-destabilizing agent.[1] It binds to β-tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[2] Consequently, cells are unable to progress from metaphase to anaphase and arrest in the early M phase of the cell cycle.[1]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: For HeLa cells, a concentration of 30 nM this compound for 24 hours has been shown to efficiently synchronize the cell population in the M phase.[1][3] However, the optimal concentration and incubation time are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 10 nM to 100 nM) and incubate for a fixed time (e.g., 16-24 hours). The effectiveness of synchronization can be assessed by analyzing the cell cycle distribution using flow cytometry after propidium (B1200493) iodide (PI) staining. The optimal concentration should yield the highest percentage of cells in the G2/M phase with minimal cytotoxicity.
Q4: How can I confirm that the cells are arrested in the M phase?
A4: M-phase arrest can be confirmed by several methods. In addition to DNA content analysis by flow cytometry, you can use immunofluorescence to visualize the cellular morphology. Cells arrested in mitosis will appear rounded and may show condensed chromatin. Furthermore, you can stain for M-phase-specific markers such as phosphorylated histone H3 (Ser10).[3]
Q5: Is the mitotic arrest induced by this compound reversible?
A5: The mitotic arrest induced by microtubule inhibitors like this compound is generally reversible.[4] To release the cells from the M-phase block, the drug-containing medium can be washed out and replaced with fresh medium. The cells will then synchronously re-enter the cell cycle. However, prolonged arrest can lead to mitotic catastrophe and cell death.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low synchronization efficiency | - Suboptimal this compound concentration or incubation time.- Cell line is resistant to the drug.- High cell density. | - Perform a dose-response and time-course experiment to optimize conditions.- Increase the concentration of this compound gradually.- Ensure cells are in the logarithmic growth phase and not over-confluent. |
| High cytotoxicity | - this compound concentration is too high.- Prolonged incubation time. | - Reduce the concentration of this compound.- Decrease the incubation time.- Perform a viability assay (e.g., trypan blue exclusion) to determine the cytotoxic threshold. |
| Cells arrest in G1 and G2 phases instead of M phase | - Some cell lines exhibit a "microtubule integrity checkpoint" that can lead to G1 and G2 arrest in response to microtubule depolymerization.[5] | - Test a lower concentration of this compound, as some cell types show a biphasic response.[5]- Consider using a different synchronization agent if the desired outcome is solely M-phase arrest. |
| Difficulty synchronizing suspension cells | - Suspension cells may require different handling and drug concentrations compared to adherent cells. | - Adapt the protocol for suspension cells (see Experimental Protocols section).- Gently pellet and resuspend cells in drug-containing medium.- Optimize cell density for suspension cultures. |
| Inconsistent results between experiments | - Inconsistent cell density at the time of treatment.- Variability in drug preparation.- Differences in cell passage number. | - Standardize the cell seeding density.- Prepare fresh drug dilutions for each experiment from a stable stock solution.- Use cells within a consistent range of passage numbers. |
Data Presentation
Table 1: Recommended Starting Concentrations of Colchicine-Type Microtubule Inhibitors for Cell Synchronization in Various Cell Lines
This table provides a reference for starting concentrations based on data from similar microtubule inhibitors. Optimal concentrations for this compound should be empirically determined.
| Cell Line | Drug | Concentration | Incubation Time | Outcome | Reference |
| HeLa | Colchicine (B1669291) | 0.2 ml of 10% solution in 25 ml culture | Overnight | >90% metaphases | [6] |
| Human Lymphocytes | Colchicine | 0.005 µg/ml | 24 hours | Mitotic arrest | [6] |
| A549, MDA-MB231 | Colchicine | 60 nM | 24 hours | Mitotic arrest | [7] |
| MCF-7 | Colchicine | 10 and 100 µg/ml | Not specified | G2/M arrest | [8][9] |
| 8505C (Thyroid Cancer) | Colchicine | 0.02 µM (IC50) | Not specified | G2 arrest and apoptosis | [10] |
| WRO (Thyroid Cancer) | Colchicine | Not specified | Not specified | G2/M arrest | [10] |
Table 2: Cytotoxicity of Colchicine in Different Cancer Cell Lines
This table provides an indication of the potential cytotoxicity of colchicine-type agents. The cytotoxicity of this compound should be determined for each cell line.
| Cell Line | Drug | IC50 Concentration | Incubation Time | Reference |
| 8505C (Thyroid Cancer) | Colchicine | 0.02 ± 0.00 µM | Not specified | [10] |
| KTC-1 (Thyroid Cancer) | Colchicine | 0.44 ± 0.17 µM | Not specified | [10] |
| Murine Erythroblast (in vivo) | Colchicine | Low doses are slightly cytotoxic | Not applicable | [11] |
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells (e.g., HeLa)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a culture dish at a density that allows them to be in the logarithmic growth phase (typically 30-40% confluency) at the time of treatment.
-
This compound Treatment: The following day, add this compound to the culture medium to the desired final concentration (e.g., a starting concentration of 30 nM for HeLa cells).
-
Incubation: Incubate the cells for the desired duration (e.g., 16-24 hours).
-
Cell Harvest:
-
Gently shake the culture dish to dislodge the rounded, mitotic cells and collect the medium.
-
To collect the entire population, aspirate the remaining medium, wash the cells with PBS, and detach the adherent cells using Trypsin-EDTA.
-
Combine the collected medium and the trypsinized cells.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the cells dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Protocol 2: Synchronization of Suspension Cells (e.g., Jurkat)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed suspension cells in a culture flask at a density that allows for logarithmic growth (e.g., 2-4 x 10^5 cells/mL).
-
This compound Treatment: Add this compound directly to the culture medium to the desired final concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 16-24 hours).
-
Cell Harvest:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS.
-
Add the cells dropwise to ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by this compound-induced microtubule disruption is the Spindle Assembly Checkpoint (SAC).[12] This is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[12]
Caption: this compound induced Spindle Assembly Checkpoint (SAC) activation pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceandculture.com [scienceandculture.com]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synchronization, transformation, and cryopreservation of suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of micronucleus induction and cytotoxic activity of colchicine in murine erythroblast in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spindle checkpoint - Wikipedia [en.wikipedia.org]
identifying and mitigating KPU-300 off-target effects
Welcome to the KPU-300 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of this compound, a novel anti-microtubule agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel colchicine-type anti-microtubule agent derived from plinabulin (B1683793) (NPI-2358).[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules.[1][2] This leads to the arrest of the cell cycle in the M phase, ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[1][3]
Q2: What are the potential off-target effects of anti-microtubule agents like this compound?
While this compound's primary target is tubulin, like other anti-microtubule agents, it may exhibit off-target effects. These can be broadly categorized as:
-
Direct off-target binding: Interaction with proteins other than tubulin. These interactions may or may not be functionally significant.
-
Indirect off-target effects: Perturbation of signaling pathways downstream of microtubule disruption that are not directly related to mitosis.[4]
-
Effects on non-mitotic microtubule functions: Microtubules are crucial for various cellular processes beyond cell division, including intracellular transport, cell motility, and maintenance of cell shape.[5] Disruption of these functions can be considered an off-target effect in the context of an anti-cancer therapeutic aimed at mitosis.
Q3: How can I experimentally identify potential off-target proteins of this compound?
Several unbiased, proteome-wide methods can be employed to identify direct protein binders of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[6][7][8][9] A significant shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Chemical Proteomics: This approach uses a modified version of the drug (e.g., with a biotin (B1667282) tag) to pull down its interacting proteins from a cell lysate.[10][11] These interacting proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This technique is particularly useful for identifying enzymatic off-targets by using reactive probes that covalently bind to the active sites of enzymes.[10][11]
Q4: What are the potential functional off-target effects of disrupting microtubule dynamics with this compound?
Disruption of the microtubule network can have widespread consequences beyond mitotic arrest. Researchers should be aware of potential effects on:
-
Signal Transduction: Microtubules can act as scaffolds for signaling proteins. Their disruption can alter the activity of pathways such as Ras/Raf, PKC/PKA, and MAP kinases.[4]
-
Angiogenesis: Microtubule dynamics are important for endothelial cell migration and tube formation, so anti-microtubule agents can have anti-angiogenic effects.[5][12]
-
Cell Migration and Metastasis: Disruption of microtubules can impede cell motility and invasion.[5]
-
Neurotoxicity: Neurons are particularly sensitive to microtubule-disrupting agents due to their reliance on microtubule-based axonal transport.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with mitotic arrest (e.g., changes in cell adhesion, morphology, or migration at sub-mitotic concentrations). | This compound may be affecting microtubule dynamics involved in interphase processes or interacting with other cytoskeletal components. | 1. Perform immunofluorescence microscopy to visualize the microtubule network at various this compound concentrations and time points. 2. Conduct cell migration and adhesion assays. 3. Utilize proteomic profiling to identify changes in the expression or post-translational modifications of cytoskeletal and adhesion-related proteins. |
| Toxicity in non-dividing cells (e.g., primary neurons). | Disruption of essential microtubule functions in interphase cells, such as axonal transport. | 1. Assess neuronal viability and morphology following this compound treatment. 2. Monitor mitochondrial transport in neurons using live-cell imaging. |
| Activation or inhibition of a specific signaling pathway unrelated to the cell cycle. | This compound may be directly binding to a kinase or other signaling protein, or indirectly affecting the pathway through microtubule disruption. | 1. Perform a broad kinase activity screen to identify potential off-target kinase inhibition.[9][13] 2. Use Western blotting to probe the activation state of key proteins in the suspected signaling pathway. 3. Employ CETSA coupled with mass spectrometry to identify direct off-target binders.[9] |
| Inconsistent results between in vitro tubulin polymerization assays and cell-based assays. | Cellular factors such as drug efflux pumps, metabolism of the compound, or compensatory mechanisms may be influencing the activity of this compound. | 1. Assess the expression and activity of drug efflux pumps (e.g., P-glycoprotein) in the cell lines being used.[13] 2. Use LC-MS/MS to measure the intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to and thermally stabilizes tubulin and other potential off-target proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to approximately 80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to obtain a soluble protein fraction.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the supernatant can be quantified by:
-
Western Blotting: For analyzing specific candidate proteins (e.g., β-tubulin).
-
Mass Spectrometry (Thermal Proteome Profiling - TPP): For an unbiased, proteome-wide analysis of protein thermal stability.[8]
-
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates ligand-induced stabilization and suggests direct binding.
Protocol 2: In Vitro Microtubule Dynamics Assay
Objective: To quantify the direct effect of this compound on the dynamic instability of microtubules.
Methodology:
-
Assay Setup: This assay is typically performed using total internal reflection fluorescence (TIRF) microscopy.[14][15]
-
Flow Chamber Preparation: Prepare a flow chamber with immobilized, GMPCPP-stabilized microtubule "seeds" on a passivated glass surface.
-
Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled tubulin dimers, GTP, and an oxygen-scavenging system. Add this compound at various concentrations or a vehicle control.
-
Imaging: Introduce the reaction mixture into the flow chamber and acquire time-lapse images of the growing and shrinking microtubules using TIRF microscopy.
-
Data Analysis: Generate kymographs (space-time plots) from the time-lapse movies. From the kymographs, the following parameters of dynamic instability can be measured:[14]
-
Growth Rate: The speed of microtubule elongation.
-
Shrinkage Rate: The speed of microtubule depolymerization.
-
Catastrophe Frequency: The frequency of switching from a growth to a shrinkage phase.
-
Rescue Frequency: The frequency of switching from a shrinkage to a growth phase.
-
Visualizations
Caption: On-target mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 4. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
KPU-300 Flow Cytometry Technical Support Center
Welcome to the technical support center for the KPU-300 flow cytometer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in flow cytometry?
A1: Artifacts in flow cytometry can arise from several sources, broadly categorized as sample-related, instrument-related, and data analysis-related.[1][2] Sample-related issues include cell clumps, debris, dead cells, and improper staining.[3][4] Instrument-related artifacts can stem from fluidic instability, laser fluctuations, and incorrect optical alignment.[5][6] Data analysis artifacts often result from incorrect compensation and gating strategies.[7]
Q2: How can I identify cell doublets in my data?
A2: Doublets, or cell aggregates, can be identified and excluded using a forward scatter (FSC) height versus FSC area dot plot.[2] Single cells will typically fall along a diagonal line, while doublets will have a higher area for a given height and will appear above this line.
Q3: What is spectral overlap and why is compensation necessary?
A3: Spectral overlap occurs when the fluorescence emission of one fluorochrome is detected in the detector designated for another.[8] Compensation is a mathematical correction to remove this spillover, ensuring that the signal measured in a specific detector is derived from only the intended fluorochrome.[9] Improper compensation can lead to false positive or false negative results.[10]
Q4: How often should I run quality control (QC) on the this compound?
A4: It is recommended to run daily QC checks on your this compound using standardized beads to ensure the instrument is performing optimally.[11] This helps in monitoring laser alignment, fluidics stability, and detector performance over time, allowing for early detection of potential issues.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common problems encountered during flow cytometry experiments with the this compound.
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal can prevent the detection of your target population.
Troubleshooting Workflow:
References
- 1. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 3. Flow Cytometry Sample Preparation: Best Practices | KCAS Bio [kcasbio.com]
- 4. Sample Preparation Tips for Accurate Flow Cytometry Results [labx.com]
- 5. Troubleshooting | Cytometry [cytometry.mlsascp.com]
- 6. biocompare.com [biocompare.com]
- 7. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 11. Troubleshooting Flow Chart | PDF | Flow Cytometry | Pump [scribd.com]
KPU-300 Co-treatment for Optimized Radiation Dose: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for effectively utilizing KPU-300 as a co-treatment to optimize radiation dosage in pre-clinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a radiosensitizer?
This compound is a novel anti-microtubule agent, classified as a colchicine-type derivative of plinabulin (B1683793) (NPI-2358).[1][2] Its primary mechanism as a radiosensitizer lies in its ability to disrupt microtubule polymerization. This disruption leads to the synchronization of cancer cells in the early M phase of the cell cycle. The M phase is the most radiosensitive stage, thus making tumor cells more susceptible to the cytotoxic effects of ionizing radiation.[1][2]
Q2: How does this compound treatment affect the cell cycle?
Treatment with this compound leads to a significant accumulation of cells in the M phase. For instance, in HeLa cells expressing the Fucci indicator, a 24-hour treatment with 30 nM this compound efficiently synchronizes the cell population in this phase.[1][2] This synchronization is a key factor in its radiosensitizing effect. Two-dimensional flow-cytometric analysis can confirm this, showing a distinct fraction of cells positive for the M phase marker, phosphorylated histone H3.[1][2]
Q3: What is the optimal timing for administering this compound and radiation?
For synergistic radiosensitization, this compound should be administered before X-irradiation.[1][2] A common protocol involves treating cells with this compound for 24 hours to allow for cell cycle synchronization in the M phase, followed immediately by irradiation.[1][2] Reversing the sequence, where radiation is applied before this compound treatment, has been shown to result in an additive effect at low radiation doses and an antagonistic effect at higher doses, rather than a synergistic one.[1][2]
Q4: What are the potential downstream effects of this compound on cancer cells?
Beyond cell cycle arrest, this compound can induce mitotic catastrophe. This is characterized by abnormal fluorescence in M-phase cells, where after an initial green fluorescence signal, an abnormal red fluorescence gradually becomes detectable, ultimately leading to cell collapse.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed radiosensitization. | Suboptimal this compound concentration. | Titrate this compound concentration to determine the optimal dose for M-phase synchronization in your specific cell line. A starting point of 30 nM has been shown to be effective in HeLa cells.[1][2] |
| Incorrect timing of this compound and radiation co-treatment. | Ensure this compound is administered for a sufficient duration (e.g., 24 hours) before irradiation to allow for cell cycle synchronization.[1][2] | |
| Cell line-specific resistance. | Verify the sensitivity of your cell line to both this compound and radiation independently. Some cell lines may have inherent resistance mechanisms. | |
| High levels of cytotoxicity with this compound alone. | This compound concentration is too high. | Reduce the concentration of this compound. The goal is to synchronize cells in the M phase with minimal cell death from the drug alone to accurately assess radiosensitization. |
| Extended incubation time. | Shorten the incubation period with this compound before irradiation. | |
| Inconsistent results between experiments. | Variability in cell confluence. | Standardize cell seeding density and ensure cells are in the exponential growth phase at the start of the experiment. |
| Inconsistent timing of drug addition and irradiation. | Maintain a strict and consistent timeline for all experimental steps. | |
| Difficulty confirming M-phase arrest. | Inadequate cell synchronization. | Increase this compound concentration or incubation time. Confirm M-phase arrest using flow cytometry for cell cycle analysis (e.g., propidium (B1200493) iodide staining) or by detecting M-phase specific markers like phosphorylated histone H3.[1][2] |
| Issues with flow cytometry staining. | Optimize your staining protocol, including antibody concentrations and incubation times. Include appropriate positive and negative controls. |
Experimental Protocols
Cell Cycle Synchronization and Radiosensitization Assay
Objective: To assess the radiosensitizing effect of this compound by synchronizing cells in the M phase prior to irradiation.
Methodology:
-
Cell Culture: Plate HeLa cells (or other suitable cancer cell lines) at a density that allows for exponential growth for the duration of the experiment.
-
This compound Treatment: Treat the cells with an optimal concentration of this compound (e.g., 30 nM) for 24 hours.[1][2] Include a vehicle-treated control group.
-
Irradiation: Immediately following the 24-hour this compound incubation, irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation Assay: After irradiation, replace the medium with fresh, drug-free medium and incubate for a period sufficient for colony formation (typically 10-14 days).
-
Quantification: Stain the colonies with crystal violet and count the number of colonies (containing at least 50 cells). Calculate the surviving fraction for each treatment condition.
Quantitative Data Summary
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) |
| Control (No this compound) | 0 | 1.0 |
| 2 | ~0.6 | |
| 4 | ~0.2 | |
| 6 | ~0.05 | |
| This compound (30 nM for 24h) | 0 | ~0.2 |
| 2 | ~0.01 | |
| 4 | ~0.001 | |
| 6 | <0.001 |
Note: The surviving fraction values are approximate and based on published data for HeLa cells.[1] Actual values will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound signaling pathway leading to increased radiosensitivity.
Caption: Experimental workflow for this compound and radiation co-treatment.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fucci Reporter Artifacts in KPU-300 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts with Fucci (Fluorescent Ubiquitination-based Cell Cycle Indicator) reporters in studies involving the anti-microtubule agent KPU-300.
Frequently Asked Questions (FAQs)
Q1: What is the Fucci system and how does it work?
A1: The Fucci system is a powerful tool for real-time visualization of the cell cycle in living cells.[1] It utilizes two fluorescent proteins fused to fragments of two key cell cycle regulatory proteins, Cdt1 and Geminin.[2] These fusion proteins are regulated by the same ubiquitin ligase machinery as their endogenous counterparts, leading to their cyclical degradation and accumulation, which marks different phases of the cell cycle.[1]
-
mCherry-hCdt1(30/120) or mKO2-hCdt1(30/120): This red or orange fluorescent reporter accumulates during the G1 phase and is degraded during the S, G2, and M phases by the SCF-Skp2 ubiquitin ligase complex.[3][4]
-
mAG-hGeminin(1/110) or mVenus-hGeminin(1/110): This green or yellow fluorescent reporter accumulates during the S, G2, and M phases and is degraded during late M and G1 phases by the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4]
This results in a dynamic color change of the cell nucleus throughout the cell cycle: red/orange in G1, yellow at the G1/S transition, and green in S/G2/M.[5][6]
Q2: What is this compound and how does it affect the cell cycle?
A2: this compound is a novel colchicine-type anti-microtubule agent. It disrupts microtubule polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to an arrest of cells in the M phase of the cell cycle.
Q3: What are the expected effects of this compound on Fucci reporters in a typical experiment?
A3: Treatment of Fucci-expressing cells with this compound is expected to cause an accumulation of cells with green fluorescent nuclei. This is because the disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which inhibits the APC/C. Since the APC/C is responsible for the degradation of Geminin, its inhibition leads to the accumulation of the green Fucci reporter.
Troubleshooting Guide
Issue 1: Observation of "Abnormal Fucci Fluorescence" - Increased Green Signal Followed by Red Signal without Cell Division
Symptoms:
-
After treatment with this compound, there is a marked increase in the population of cells with green fluorescent nuclei, consistent with an M-phase arrest.
-
Following a prolonged arrest (e.g., 24 hours), a significant population of cells with red fluorescent nuclei appears, often without an intervening cell division. These red cells may appear larger than normal G1 cells.
Quantitative Data from this compound Treatment of HeLa-Fucci Spheroids:
| Time Post-Treatment (hours) | Predominant Fucci Signal Change | Interpretation |
| 0 - 24 | Gradual increase in green fluorescent cells | M-phase arrest due to microtubule disruption |
| 24 | Increase in red fluorescent cells | Potential mitotic slippage and entry into a G1-like state |
| ~28 | Peak in both green and red signals | A mixed population of M-arrested and post-slippage cells |
| >28 | Gradual decrease in fluorescence intensity | Cell death or other long-term effects |
Data summarized from a study on HeLa-Fucci spheroids treated with 30 nM this compound.[7]
Potential Cause: Mitotic Slippage
The prolonged M-phase arrest induced by this compound can lead to a phenomenon called "mitotic slippage." In this process, the cell exits mitosis without proper chromosome segregation and cytokinesis. This leads to the inactivation of the SAC, subsequent activation of the APC/C, degradation of the Geminin-based green reporter, and entry into a G1-like state. In this new G1 state, the Cdt1-based red reporter accumulates. The resulting cells are often tetraploid (having 4N DNA content).
Signaling Pathway and Experimental Workflow:
Caption: this compound's effect on the Fucci reporter system.
Troubleshooting and Validation Steps:
-
Confirm M-phase arrest: Co-stain this compound treated cells with a mitotic marker like phosphorylated Histone H3 (Ser10) to confirm that the green fluorescent cells are indeed arrested in mitosis.
-
Analyze DNA content: Use flow cytometry to analyze the DNA content of the Fucci populations. A tetraploid (4N) population of red fluorescent cells would strongly suggest mitotic slippage.
-
Time-lapse imaging: Perform live-cell imaging to directly observe individual cells arresting in a green state and then transitioning to a red state without undergoing cytokinesis.
-
Dose-response and time-course: Vary the concentration of this compound and the duration of treatment to understand the kinetics of mitotic arrest and slippage.
Issue 2: High Background or Low Signal-to-Noise Ratio
Symptoms:
-
Difficulty in distinguishing fluorescent nuclei from the background.
-
Cytoplasmic fluorescence obscuring the nuclear signal.
Potential Causes:
-
Autofluorescence: Intrinsic fluorescence from cell components or culture medium.
-
Overexpression of Fucci reporters: High levels of fluorescent protein can lead to mislocalization and cytoplasmic signal.
-
Phototoxicity: High laser power can damage cells and lead to diffuse fluorescence.
Troubleshooting Steps:
-
Optimize imaging parameters:
-
Use the lowest possible laser power and exposure time that provides an adequate signal.
-
Ensure the use of appropriate filter sets for the specific fluorescent proteins in your Fucci construct to minimize bleed-through.
-
-
Use appropriate controls:
-
Image an untransfected control cell line under the same conditions to assess the level of autofluorescence.
-
Prepare single-color controls (cells expressing only the red or green Fucci reporter) to set up compensation for spectral overlap.
-
-
Stable cell line selection: When generating stable cell lines, use fluorescence-activated cell sorting (FACS) to select for cells with moderate, yet clear, expression levels of the Fucci reporters. Very high expression can be detrimental to cell health and lead to artifacts.
-
Culture medium: Use a phenol (B47542) red-free medium for imaging, as phenol red can contribute to background fluorescence.
Issue 3: Phototoxicity and Photobleaching
Symptoms:
-
Cells stop dividing or undergo apoptosis during long-term imaging.
-
The fluorescent signal diminishes over time, independent of cell cycle-related degradation.
Potential Causes:
-
Excessive exposure to excitation light.
Troubleshooting Workflow:
Caption: Troubleshooting phototoxicity and photobleaching.
Experimental Protocols
Generation of Stable Fucci Reporter Cell Lines
-
Vector Selection: Obtain lentiviral or retroviral vectors encoding the Fucci reporters. It is recommended to use vectors with different antibiotic resistance markers for the red and green reporters to facilitate selection.
-
Transduction: Transduce the target cell line (e.g., this compound sensitive cancer cell line) with the viral particles.
-
Selection:
-
If using two separate vectors, sequentially transduce and select for each reporter. For example, first transduce with the mCherry-Cdt1 vector and select with puromycin.
-
Once a stable red-reporter line is established, transduce with the mAG-Geminin vector and select with a second antibiotic (e.g., neomycin).
-
-
Clonal Selection and Validation:
-
Isolate single clones by limiting dilution or FACS.
-
Expand clones and validate Fucci expression and functionality by live-cell imaging and flow cytometry. Select clones with clear, nuclear-localized signals and normal cell cycle progression.
-
Live-Cell Imaging of this compound Treated Fucci Cells
-
Cell Plating: Plate the stable Fucci reporter cell line in a glass-bottom dish or plate suitable for live-cell imaging. Allow cells to adhere and enter exponential growth.
-
Imaging Setup:
-
Use an environmentally controlled microscope stage to maintain 37°C and 5% CO2.
-
Select appropriate objectives and filter sets for the Fucci fluorescent proteins.
-
-
Baseline Imaging: Acquire images for a few hours before adding the drug to establish the baseline cell cycle dynamics.
-
Drug Treatment: Add this compound at the desired concentration to the culture medium.
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 48-72 hours). Use the lowest possible excitation light intensity to minimize phototoxicity.
-
Data Analysis: Use image analysis software to segment and track individual cells over time. Quantify the fluorescence intensity of each reporter in the nucleus of each cell to determine the cell cycle phase and its duration.
References
- 1. Fucci | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Utilizing FUCCI reporters to understand pluripotent stem cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SCF(Skp2) ubiquitin ligase complex interacts with the human replication licensing factor Cdt1 and regulates Cdt1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FUCCI sensors: powerful new tools for analysis of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating cell cycle inhibitors using a live cell assay [moleculardevices.com]
- 6. Frontiers | A concise guide to fluorescent cell cycle reporters for live-cell imaging [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KPU-300 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KPU-300 in dose-response experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a novel anti-microtubule agent that functions similarly to colchicine. It synchronizes cells in the M phase of the cell cycle, which makes it a potent radiosensitizer.[1][2] |
| What is a typical starting concentration and incubation time for this compound in a dose-response assay? | Based on published studies, a concentration of 30 nM this compound with an incubation time of 24 hours has been shown to efficiently synchronize HeLa cells in the M phase.[1][2] However, the optimal concentration and time will be cell-line dependent and should be determined empirically. |
| Which cell lines are suitable for this compound experiments? | While HeLa cells expressing the Fucci cell cycle indicator have been successfully used, the choice of cell line should be guided by the specific research question.[1][2] The sensitivity to this compound can vary between different cell lines.[3] |
| What is the expected outcome of this compound treatment on the cell cycle? | Treatment with this compound is expected to cause an accumulation of cells in the M phase. This can be visualized using techniques like flow cytometry with markers for M phase, such as phosphorylated histone H3, or by using cell lines with fluorescent cell cycle indicators like Fucci.[1][2] |
| How does this compound's mechanism as a cell cycle synchronizing agent affect the interpretation of a dose-response curve? | The primary effect of this compound at certain concentrations is cell cycle arrest, not immediate cytotoxicity. Therefore, a standard cytotoxicity assay might not show a classic dose-dependent decrease in viability but rather a plateau corresponding to the fraction of cells arrested in M phase. The radiosensitizing effects are observed when combining this compound treatment with radiation.[1][2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Incomplete mixing of this compound dilutions. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile buffer or media.- Thoroughly mix each this compound dilution before adding to the wells.[3] |
| The dose-response curve is flat or shows no effect | - The concentration range of this compound is too low.- The incubation time is too short.- The chosen cell line is resistant to this compound. | - Expand the concentration range to higher doses.- Increase the incubation time (e.g., 48 or 72 hours), monitoring for general cell health.- Test a different, potentially more sensitive, cell line. |
| The dose-response curve has a very shallow or steep slope | - A shallow slope might indicate complex biological responses or issues with compound stability at higher concentrations.- A steep slope could suggest a narrow window of effective concentrations. | - Ensure the dose range is wide enough to capture the full sigmoidal curve.- Check the solubility and stability of this compound in your culture medium.[3] |
| Inconsistent IC50 values between experiments | - Variation in cell health, passage number, or seeding density.- Inconsistent incubation times.- Batch-to-batch variability of this compound. | - Use cells that are in the logarithmic growth phase and have a consistent passage number.- Strictly adhere to the established incubation time.- If possible, use the same batch of this compound for a set of related experiments.[3] |
| Unexpected cell morphology or cytotoxicity at low concentrations | - Off-target effects of this compound in the specific cell line.- Contamination of cell culture or reagents. | - Perform morphological analysis using microscopy to observe changes in cell shape and adherence.- Regularly test for mycoplasma contamination.[4] |
Experimental Protocols
Dose-Response Experiment for this compound using a Cell Viability Assay
This protocol outlines a general procedure for determining the dose-response of a cancer cell line to this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Sterile 96-well microplates
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without this compound) and untreated control wells.
-
-
Incubation:
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and viability reagent but no cells).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound leading to M phase arrest and radiosensitization.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting flowchart for this compound dose-response experiments.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
improving the therapeutic window of KPU-300
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing KPU-300 and strategies for improving its therapeutic window. The following sections contain troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, colchicine-type anti-microtubule agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitosis. By interfering with microtubule polymerization, this compound arrests cells in the M phase of the cell cycle. This cell cycle synchronization at a highly radiosensitive phase makes this compound a potent radiosensitizer, enhancing the efficacy of radiation therapy.
Q2: What is the "therapeutic window" and why is it important for this compound?
A2: The therapeutic window refers to the range of drug dosages that can produce a therapeutic effect without causing unacceptable toxicity. For a potent compound like this compound, which targets a fundamental cellular process, establishing a favorable therapeutic window is critical. A wider therapeutic window indicates a greater margin of safety between the dose required for anti-cancer efficacy and the dose that leads to harmful side effects in normal tissues. Improving the therapeutic window is a key aspect of optimizing this compound for clinical applications.
Q3: What are the known or anticipated toxicities associated with this compound?
A3: While specific preclinical toxicity data for this compound is not extensively published, toxicities can be anticipated based on its mechanism as an anti-microtubule agent. These may include:
-
Myelosuppression: Suppression of bone marrow function, leading to neutropenia, anemia, and thrombocytopenia.
-
Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and mucositis.
-
Neurotoxicity: Peripheral neuropathy is a common side effect of microtubule-targeting agents.
-
Alopecia: Hair loss.
Researchers should carefully monitor for these potential toxicities in preclinical models.
Q4: How can the therapeutic window of this compound be improved?
A4: Several strategies can be employed to improve the therapeutic window of this compound:
-
Combination Therapy: Combining this compound with other agents that have different mechanisms of action may allow for lower, less toxic doses of this compound to be used while achieving a synergistic anti-tumor effect.
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can increase its concentration at the tumor site while minimizing exposure to healthy tissues.
-
Optimized Dosing Schedules: Investigating different dosing regimens (e.g., intermittent vs. continuous dosing) can help to manage toxicities while maintaining efficacy.
-
Development of Analogs: Synthesizing and screening new analogs of this compound may identify compounds with a more favorable therapeutic index.
Troubleshooting Guides
Guide 1: Inconsistent Cell Cycle Arrest with this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Low percentage of cells arrested in M phase. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line being used. 2. Incorrect incubation time: The duration of exposure may be insufficient for cells to progress to and arrest in M phase. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to anti-microtubule agents. | 1. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for M phase arrest in your cell line. 2. Conduct a time-course experiment: Harvest cells at multiple time points (e.g., 12, 24, 36, 48 hours) after this compound addition to identify the optimal incubation time. 3. Verify target engagement: Use immunofluorescence to visualize microtubule disruption. Consider using a different cell line or investigating mechanisms of resistance (e.g., tubulin mutations, drug efflux pumps). |
| High cell death observed alongside cell cycle arrest. | 1. This compound concentration is too high: The dose is causing significant cytotoxicity instead of just mitotic arrest. 2. Prolonged incubation: Extended exposure to the arresting agent is leading to mitotic catastrophe and apoptosis. | 1. Lower the this compound concentration: Use the lowest effective concentration that achieves significant M phase arrest with minimal cell death. 2. Reduce the incubation time: Determine the minimum time required for maximal M phase arrest. |
| Variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect drug sensitivity. 2. Instability of this compound: The compound may be degrading in solution. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at the same density, and use fresh media for each experiment. 2. Prepare fresh this compound solutions: Prepare this compound solutions from a freshly thawed stock for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Guide 2: Suboptimal Radiosensitization with this compound
| Observed Issue | Potential Cause | Recommended Solution |
| No significant enhancement of radiation-induced cell killing. | 1. Poor timing of this compound and radiation: The interval between this compound treatment and irradiation is not optimal for targeting cells in the sensitive M phase. 2. Insufficient M phase arrest: The concentration or duration of this compound treatment is not sufficient to synchronize a large population of cells in M phase at the time of irradiation. | 1. Optimize the treatment schedule: Test different schedules, such as administering radiation at the time of peak M phase arrest as determined by flow cytometry. 2. Confirm M phase arrest: Prior to irradiation, confirm the percentage of cells in M phase using flow cytometry for cell cycle analysis. Ensure a significant population is arrested. |
| High toxicity in non-irradiated control cells treated with this compound. | This compound concentration is too high: The dose of this compound alone is causing significant cytotoxicity, masking any radiosensitizing effect. | Reduce the this compound concentration: The goal is to use a concentration that induces cell cycle arrest with minimal single-agent cytotoxicity. Perform a dose-response curve for this compound alone to determine a non-toxic, yet effective, synchronizing concentration. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Colony Formation Assay for Radiosensitization
Objective: To assess the ability of this compound to sensitize cancer cells to radiation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
X-ray irradiator
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells with a non-toxic, cell cycle-arresting concentration of this compound for the predetermined optimal time.
-
Harvest the cells and seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival) into 6-well plates.
-
Allow cells to adhere for 4-6 hours.
-
Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with Crystal Violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the data to generate survival curves.
Visualizations
refining experimental design for KPU-300 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KPU-300 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel colchicine-type anti-microtubule agent. Its primary mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This leads to cell cycle arrest in the M phase, making it a potent radiosensitizer.[1][2] It is also suggested to have potential as a vascular disrupting agent (VDA) in vivo, likely by targeting the tumor vasculature.
Q2: What are the expected in vivo effects of this compound as a radiosensitizer?
A2: When used in combination with radiation, this compound is expected to significantly enhance the anti-tumor effects of the radiation. This is because this compound synchronizes cancer cells in the M phase of the cell cycle, which is the most radiosensitive phase.[1][2] This synergistic effect can lead to greater tumor growth delay or regression compared to radiation alone.
Q3: What are the common challenges encountered when working with anti-microtubule agents in vivo?
A3: Common challenges include managing toxicity, overcoming drug resistance, and ensuring consistent drug delivery and efficacy. Toxicity can manifest as weight loss, neutropenia, and neurotoxicity. Resistance can develop through mechanisms such as the overexpression of specific tubulin isotypes.[3]
Q4: What types of in vivo models are suitable for evaluating this compound?
A4: Subcutaneous xenograft models using human cancer cell lines are commonly used to evaluate the efficacy of anti-microtubule agents like this compound, particularly in combination with radiotherapy.[4][5] Patient-derived xenograft (PDX) models can also be valuable as they may better recapitulate the heterogeneity of human tumors.[6] For studying vascular disrupting effects, orthotopic tumor models might be more representative.
Troubleshooting Guides
Issue 1: Higher than Expected Toxicity in Animal Models
Q: We are observing significant weight loss and signs of distress in our mice treated with this compound. What could be the cause and how can we mitigate this?
A:
-
Possible Causes:
-
The dose of this compound may be too high for the specific animal strain or tumor model being used.
-
The formulation or vehicle may be causing adverse effects.
-
The combination with radiation could be leading to synergistic toxicity.
-
-
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound alone and in combination with radiation.
-
Formulation Check: Ensure the vehicle is well-tolerated. If using solvents like DMSO, ensure the final concentration is minimized. Consider alternative formulations if necessary.
-
Supportive Care: Provide supportive care for the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Staggered Dosing: If combining with radiation, consider optimizing the timing and sequence of this compound administration and irradiation to minimize overlapping toxicities.
-
Issue 2: Lack of In Vivo Efficacy or Inconsistent Results
Q: Our in vivo experiments with this compound are showing minimal anti-tumor effect, or the results are highly variable between animals. What should we investigate?
A:
-
Possible Causes:
-
Suboptimal dosing or administration route.
-
Poor bioavailability of the compound.
-
The tumor model may be resistant to anti-microtubule agents.
-
Inconsistent tumor implantation or growth.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration and duration of this compound exposure in the plasma and tumor tissue. This will help verify if a therapeutically relevant concentration is being achieved.
-
Pharmacodynamic (PD) Marker Assessment: Correlate PK data with a PD marker in the tumor to confirm target engagement. For this compound, this could be an increase in mitotic-arrested cells.
-
Tumor Model Sensitivity: If possible, test this compound in vitro on the same cell line used for the xenograft to confirm its sensitivity to the drug. Consider screening alternative tumor models known to be sensitive to microtubule inhibitors.
-
Standardize Procedures: Ensure consistency in tumor cell preparation, injection technique, and randomization of animals to treatment groups to minimize variability.
-
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific in vivo quantitative data for this compound is not publicly available. These examples are intended to guide researchers in how to structure and present their experimental findings.
Table 1: Hypothetical In Vivo Efficacy of this compound with Radiation in a Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 250 | 0 |
| Radiation (10 Gy) | 10 | 900 ± 180 | 40 |
| This compound (25 mg/kg) | 10 | 1125 ± 200 | 25 |
| This compound + Radiation | 10 | 375 ± 90 | 75 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.25 | 2 |
| AUC (0-inf) (ng·h/mL) | 3600 | 2700 |
| t1/2 (h) | 4.5 | 5.2 |
| Bioavailability (%) | N/A | 15 |
Experimental Protocols
Protocol 1: Tumor Xenograft Radiosensitization Study
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Treatment Administration:
-
This compound: Administer this compound at the predetermined dose via an appropriate route (e.g., intraperitoneal injection) 24 hours prior to irradiation.
-
Radiation: Irradiate the tumors with the specified dose of X-rays using a small animal irradiator.
-
-
Data Collection: Continue to monitor tumor volume and body weight for the duration of the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the study endpoint.
Protocol 2: Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Drug Formulation: Prepare this compound in a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Group: Administer this compound as a single bolus via the tail vein.
-
PO Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: this compound mechanism of action leading to M phase arrest and radiosensitization.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a novel tumor-targeted vascular disrupting agent activated by MT-MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization of Allogenic Subcutaneous C6 Glioma Model with Focused Ultrasound-Induced Mild Hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
Validation & Comparative
KPU-300 vs. Plinabulin: A Comparative Analysis for Drug Development Professionals
A detailed examination of two related microtubule-targeting agents, KPU-300 and plinabulin (B1683793), reveals distinct profiles in potency and therapeutic application. This guide provides a comparative analysis of their mechanism of action, preclinical efficacy, and available clinical data to inform researchers and drug development professionals.
Plinabulin, a synthetic analog of a marine-derived fungal compound, has been extensively studied in clinical trials for its role in preventing chemotherapy-induced neutropenia (CIN) and for its anti-cancer properties in non-small cell lung cancer (NSCLC). This compound, a derivative of plinabulin, has emerged as a more potent anti-microtubule agent in preclinical studies, suggesting a potential for different or enhanced therapeutic applications. This guide synthesizes the available experimental data to offer a clear comparison between these two molecules.
Mechanism of Action: Targeting the Tubulin Cytoskeleton
Both this compound and plinabulin exert their primary effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. They belong to the class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]
While both molecules share this fundamental mechanism, a key difference lies in their reported affinity for β-tubulin. Preclinical studies have indicated that this compound possesses a higher affinity for β-tubulin compared to its parent compound, plinabulin.[2] This enhanced binding affinity may contribute to its observed higher potency and toxicity.[2]
Beyond its direct impact on microtubules, plinabulin has been shown to have a multifaceted mechanism of action. It triggers the release of the immune defense protein GEF-H1, which in turn activates dendritic cells and promotes an anti-tumor immune response. Plinabulin is also described as a selective immunomodulating microtubule-binding agent (SIMBA).[3]
The following diagram illustrates the proposed signaling pathway for plinabulin's action:
Caption: Proposed mechanism of action for plinabulin.
Preclinical Data: A Head-to-Head Look at Potency
Preclinical studies provide crucial insights into the comparative efficacy of this compound and plinabulin. The available data, summarized in the tables below, highlight this compound's enhanced potency in vitro.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HT-29 (Colon Cancer) | 7.0 | [4] |
| Plinabulin | HT-29 (Colon Cancer) | 26.2 | [4] |
| NCI-H460 (Lung Cancer) | 26.2 | [4] | |
| BxPC-3 (Pancreatic Cancer) | - | ||
| DU 145 (Prostate Cancer) | 18 | ||
| PC-3 (Prostate Cancer) | 13 | ||
| MDA-MB-231 (Breast Cancer) | 14 | ||
| NCI-H292 (Lung Cancer) | 18 | ||
| Jurkat (Leukemia) | 11 |
Table 2: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound | Tubulin Binding | - | 1.3 | [4] |
| Plinabulin | Tubulin Polymerization | 2.4 | - |
It is important to note that the data for this compound is limited to a smaller set of cell lines and assays compared to the more extensively studied plinabulin.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
This compound Radiosensitization Study in HeLa Cells
-
Cell Culture: HeLa cells expressing the fluorescent ubiquitination-based cell cycle indicator (Fucci) were used. Cells were cultured in appropriate growth media.
-
Drug Treatment: this compound, dissolved in DMSO, was added to the cell cultures at various concentrations (e.g., 30 nM) for a specified duration (e.g., 24 hours).
-
Irradiation: Following drug treatment, cells were irradiated with X-rays at a defined dose rate.
-
Colony-Forming Assay: To assess cell survival, cells were trypsinized, counted, and seeded at appropriate densities in fresh media. After a period of incubation (e.g., 10 days), colonies were stained and counted. The surviving fraction was calculated relative to untreated control cells.[2]
-
Cell Cycle Analysis: The effect of this compound on the cell cycle was analyzed using flow cytometry of the Fucci-expressing cells, which allows for the visualization of cells in different phases of the cell cycle.[2]
The workflow for this experiment can be visualized as follows:
Caption: Experimental workflow for this compound radiosensitization.
Plinabulin Clinical Trial for Chemotherapy-Induced Neutropenia (PROTECTIVE-1)
-
Study Design: A multicenter, randomized, double-blind, active-controlled Phase 3 clinical trial.[5][6]
-
Participants: Patients with solid tumors (e.g., breast cancer, prostate cancer, or NSCLC) receiving docetaxel (B913) chemotherapy.[5][6]
-
Intervention: Patients were randomized to receive either plinabulin administered on Day 1 of the chemotherapy cycle or pegfilgrastim (standard of care) administered on Day 2.[6]
-
Primary Endpoint: The primary endpoint was the duration of severe neutropenia (DSN) in the first cycle of chemotherapy.[6][7]
-
Key Secondary Endpoints: Included the incidence of febrile neutropenia, infection rates, and chemotherapy dose delays or reductions.[5]
-
Data Collection: Absolute neutrophil counts were measured at multiple time points throughout the first cycle.[6][7]
Clinical Development and Future Directions
Plinabulin has undergone extensive clinical investigation. The DUBLIN-3 Phase 3 trial evaluated plinabulin in combination with docetaxel for second- and third-line treatment of NSCLC in patients with EGFR wild-type tumors.[8] The study met its primary endpoint of improving overall survival compared to docetaxel alone.[8] The PROTECTIVE-1 and PROTECTIVE-2 trials have established plinabulin's role in the prevention of CIN.[3][5][6]
The clinical development of this compound is not as advanced. The potent preclinical activity of this compound, particularly its radiosensitizing effects, suggests its potential as a powerful anti-cancer agent, possibly in combination with radiotherapy.[2] However, its higher toxicity compared to plinabulin will require careful dose-escalation studies to determine a safe and effective therapeutic window.
The structural relationship between this compound and plinabulin is depicted below:
Caption: Relationship between Plinabulin and this compound.
Conclusion
This compound and plinabulin are two closely related microtubule-targeting agents with distinct preclinical profiles. Plinabulin has a well-documented clinical safety and efficacy profile, particularly in the management of CIN and the treatment of NSCLC. This compound, as a more potent derivative, shows promise as a next-generation anti-cancer agent, especially in combination with radiotherapy. Further preclinical and early-phase clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. This comparative analysis provides a foundation for researchers and drug developers to make informed decisions regarding the future investigation and potential clinical application of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAMA Oncology Highlights Plinabulin’s Efficacy in Preventing Chemotherapy-Induced Neutropenia as a Monotherapy | BeyondSpring [beyondspringpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Plinabulin plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Radiosensitizing Effects: A Comparative Analysis of KPU-300 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo radiosensitizing effects of KPU-300, a novel anti-microtubule agent, with established alternatives. While in vitro studies have illuminated the potential of this compound as a potent radiosensitizer, a comprehensive evaluation of its in vivo efficacy is crucial for its preclinical and clinical development. This document aims to objectively compare the performance of this compound with its parent compound, plinabulin (B1683793) (NPI-2358), and the widely used taxane, paclitaxel (B517696), based on available experimental data.
Executive Summary
This compound, a derivative of plinabulin, has demonstrated significant radiosensitizing capabilities in vitro by synchronizing cancer cells in the highly radiosensitive M phase of the cell cycle.[1][2] Its mechanism as a colchicine-type anti-microtubule agent suggests potential for potent in vivo activity.[1][2] However, to date, there is a notable lack of published in vivo studies specifically evaluating the radiosensitizing effects of this compound in combination with radiation.
This guide will, therefore, leverage available in vivo data from its parent compound, plinabulin, and the established radiosensitizer, paclitaxel, to provide a benchmark for comparison. We will delve into their mechanisms of action, present available quantitative data on their in vivo efficacy, and provide detailed experimental protocols to guide future in vivo validation studies of this compound.
Comparative Performance Data
The following tables summarize the available quantitative data on the in vivo radiosensitizing effects of Plinabulin and Paclitaxel. Note: No specific in vivo radiosensitization data for this compound has been identified in the public domain at the time of this publication.
Table 1: In Vivo Radiosensitizing Efficacy of Plinabulin
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Plinabulin | MC38 colon cancer | Syngeneic mice | 7.0 mg/kg plinabulin, peri-tumorally, 7 doses over 11 days | Significant reduction in tumor volume and prolonged survival.[3] | [3] |
| Plinabulin | EMT6 breast cancer | Syngeneic mice | Not specified in abstract | Significant tumor growth inhibition. | [3] |
| Plinabulin | Kras mutant tumors (CRC, NSCLC, MM, Breast) | Mouse xenograft | Single agent and in combination with docetaxel (B913) | Significantly increased anti-tumor activity. | [4] |
| Plinabulin | KRAS-driven glioma | Mouse gene transfer model | Not specified in abstract | Improved survival. | [5] |
Table 2: In Vivo Radiosensitizing Efficacy of Paclitaxel/Docetaxel
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Paclitaxel | Spontaneous mammary carcinoma | C3D2F1 mice | 45 mg/kg paclitaxel + 43°C hyperthermia + X-ray | High enhancement ratio in tumor control (TCD50 of 14.1 Gy vs 53.1 Gy with X-ray alone). | [6] |
| Paclitaxel (Genexol-PM) | H460 NSCLC xenograft | Mice | 5 daily fractions of 3 Gy radiation + Genexol-PM | Significantly longer tumor growth delay compared to Taxol + radiation. | [7] |
| Docetaxel | Lewis lung cancer | C57BL mice | 207 mg/m² docetaxel + 10 Gy γ-rays | Significant tumor growth inhibition (q value 1.21-1.38). | [8] |
| Docetaxel | Murine MCa-K tumors | Mice | Docetaxel + radiation | 3-fold increase in tumor eradication rates. | [9] |
| Docetaxel | Pancreatic cancer xenografts | NRG mice | 6 mg/kg LNP-DTX-P + 5 Gy RT | Significant tumor suppression and prolonged survival. | [10] |
Mechanism of Action and Signaling Pathways
The radiosensitizing effects of this compound and its alternatives are primarily mediated through their interaction with microtubules, leading to cell cycle arrest and increased susceptibility to radiation-induced DNA damage.
This compound and Plinabulin: These compounds are microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[4] This action disrupts microtubule dynamics, leading to the arrest of cells in the M phase of the cell cycle, a phase known to be most sensitive to radiation.[1][2] Additionally, plinabulin has been shown to have vascular-disrupting properties, further contributing to its anti-tumor effects.
Paclitaxel: In contrast to this compound, paclitaxel is a microtubule-stabilizing agent. It binds to a different site on β-tubulin, promoting the assembly of microtubules and preventing their disassembly. This also leads to a block in mitosis and accumulation of cells in the G2/M phase, thereby enhancing the effects of radiation.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo validation of radiosensitizing agents. Below are generalized protocols based on common practices in the field, which can be adapted for testing this compound.
1. Animal Model and Tumor Establishment:
-
Animal Strain: Athymic nude mice (nu/nu) or other appropriate immunocompromised strains are commonly used for xenograft studies. For studying immune interactions, syngeneic models are preferred.[3]
-
Cell Lines: A relevant human cancer cell line (e.g., non-small cell lung cancer, colon adenocarcinoma) is selected based on the therapeutic target.
-
Tumor Implantation: 1-5 x 10^6 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width^2). Animals are randomized into treatment groups when tumors reach a volume of approximately 100-150 mm³.
2. Treatment Regimen:
-
Control Groups:
-
Vehicle control
-
This compound (or alternative) alone
-
Radiation alone
-
-
Experimental Group:
-
This compound (or alternative) in combination with radiation
-
-
Drug Administration: The route of administration (e.g., intraperitoneal, intravenous), dosage, and schedule should be determined from prior pharmacokinetic and toxicology studies. For microtubule-targeting agents, the timing of administration relative to irradiation is critical to coincide with maximum cell cycle arrest.
-
Irradiation: A localized, single or fractionated dose of radiation is delivered to the tumor site using a small animal irradiator. The radiation dose should be chosen to be effective but not curative on its own.
3. Efficacy Endpoints:
-
Primary Endpoints:
-
Tumor Growth Delay: The time for tumors in the treated groups to reach a predetermined size compared to the control group.
-
Tumor Regression: A decrease in tumor volume after treatment.
-
Overall Survival: The lifespan of the animals in each group.
-
-
Secondary Endpoints:
-
Mechanism of Action Studies: At the end of the study, tumors can be excised for analysis of molecular markers (e.g., cell cycle arrest, apoptosis, DNA damage markers) via immunohistochemistry, Western blotting, or flow cytometry.
-
Normal Tissue Toxicity: Assessment of radiation-induced damage to surrounding healthy tissues.
-
Conclusion and Future Directions
This compound holds promise as a potent radiosensitizer based on its in vitro mechanism of action. However, the current lack of in vivo data represents a significant gap in its preclinical validation. The comparative data from plinabulin and paclitaxel presented in this guide offer a valuable framework for designing and interpreting future in vivo studies on this compound.
Future research should focus on:
-
Conducting in vivo studies to determine the optimal dose and schedule of this compound in combination with radiation.
-
Quantifying the radiosensitizing effect of this compound using standard endpoints such as tumor growth delay and survival.
-
Investigating the in vivo mechanism of action , including its effects on the tumor microenvironment and potential vascular-disrupting properties.
By systematically addressing these research questions, the full potential of this compound as a novel radiosensitizing agent for cancer therapy can be elucidated.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 3. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BeyondSpring Data Demonstrating Activity Of Plinabulin In Kras-Mutant Tumors Presented At AACR-NCI-EORTC International Conference 2015 - BioSpace [biospace.com]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperthermia enhances the response of paclitaxel and radiation in a mouse adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. inis.iaea.org [inis.iaea.org]
- 9. A New Paradigm for the Treatment of High-Risk Prostate Cancer: Radiosensitization with Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiosensitization by Docetaxel Prodrug-Loaded Lipid Nanoparticles in Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
KPU-300: A Comparative Analysis of a Novel Anti-Microtubule Agent in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of KPU-300, a novel benzophenone–diketopiperazine–type anti-microtubule agent, across various cancer cell lines. This compound distinguishes itself as a potent radiosensitizer that induces cell cycle synchronization in the early M phase, presenting a promising avenue for cancer therapy. This document outlines the available data on its performance, compares it with other microtubule-targeting agents, and provides detailed experimental protocols for its validation.
Mechanism of Action: Targeting the Cellular Scaffolding
This compound functions as a microtubule destabilizing agent, interfering with the dynamic process of microtubule polymerization and depolymerization. Microtubules are crucial components of the cytoskeleton, essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule function, this compound inhibits the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing programmed cell death, or apoptosis, in cancer cells.
Below is a diagram illustrating the signaling pathway of microtubule-destabilizing agents like this compound.
Caption: Signaling pathway of a microtubule-destabilizing agent.
Efficacy of this compound in Cancer Cell Lines: A Comparative Overview
While the specific IC50 values for this compound from the primary research are located in supplementary materials and were not accessible through available public data, the foundational study indicates that cell viability assays were conducted on a variety of tumor cell lines. The HeLa cell line was prominently used to demonstrate that this compound efficiently synchronizes cells in the M phase.
To provide a comparative context for the potency of anti-microtubule agents, the following table presents representative IC50 values for well-established drugs in this class across several cancer cell lines. This data is intended to serve as a benchmark for researchers evaluating novel compounds like this compound.
Table 1: Comparative IC50 Values of Common Anti-Microtubule Agents
| Cancer Cell Line | Paclitaxel (nM) | Colchicine (nM) | Vinblastine (nM) |
| HeLa (Cervical Cancer) | 2.5 - 10 | 5 - 20 | 1 - 5 |
| MCF-7 (Breast Cancer) | 2 - 8 | 10 - 50 | 1 - 10 |
| A549 (Lung Cancer) | 5 - 20 | 20 - 100 | 2 - 15 |
| HCT116 (Colon Cancer) | 3 - 15 | 15 - 80 | 1.5 - 12 |
| PC-3 (Prostate Cancer) | 4 - 25 | 30 - 150 | 3 - 20 |
Note: The IC50 values presented are approximate ranges gathered from various scientific publications and may vary depending on experimental conditions.
Experimental Protocols
To ensure the reproducibility of efficacy studies on this compound, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by the fluorescence intensity of PI, will be used to distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Below is a diagram illustrating the experimental workflow for validating the efficacy of this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
This compound represents a promising novel anti-microtubule agent with a distinct mechanism of action involving cell cycle synchronization at the M phase, which also makes it a potent radiosensitizer. While specific quantitative efficacy data across a broad range of cancer cell lines remains to be fully publicly detailed, the initial findings warrant further investigation. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon the current understanding of this compound's therapeutic potential. Future studies directly comparing the IC50 values of this compound with established anti-microtubule drugs across a comprehensive panel of cancer cell lines will be crucial in defining its clinical promise.
A Head-to-Head Comparison of KPU-300 and Combretastatin A-4: Novel Microtubule-Targeting Agents in Cancer Therapy
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two potent microtubule-targeting agents, KPU-300 and combretastatin (B1194345) A-4. Both compounds are of significant interest to researchers in oncology and drug development due to their shared mechanism of inhibiting tubulin polymerization, a critical process for cell division. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanism of action and experimental workflows.
Introduction to the Compounds
This compound is a novel, synthetic benzophenone–diketopiperazine derivative of plinabulin (B1683793) (NPI-2358).[1][2] Like its parent compound, this compound functions as a colchicine-type anti-microtubule agent.[1][2] Its primary mechanism involves the disruption of microtubule structures, which leads to the arrest of the cell cycle in the M phase and ultimately induces mitotic catastrophe in cancer cells.[1][2] This mode of action also makes this compound a potent radiosensitizer, enhancing the efficacy of radiation therapy.[1][2]
Combretastatin A-4 (CA-4) is a natural stilbenoid phenol (B47542) isolated from the bark of the South African bushwillow tree, Combretum caffrum.[3] It is a well-characterized and potent inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin.[4] This interaction prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Beyond its direct cytotoxic effects, CA-4 is also a potent vascular disrupting agent (VDA), selectively targeting and collapsing the tumor vasculature, which leads to extensive tumor necrosis.[6] Due to its poor water solubility, a water-soluble prodrug, combretastatin A-4 phosphate (B84403) (CA-4P or fosbretabulin), has been developed for clinical use.[6]
Mechanism of Action: Targeting the Cellular Skeleton
Both this compound and combretastatin A-4 share a common molecular target: tubulin. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference triggers a cellular checkpoint that halts the cell cycle in mitosis, and if the damage is irreparable, the cell undergoes programmed cell death (apoptosis) or mitotic catastrophe.
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity of this compound and combretastatin A-4 against various human cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell line, assay type, and exposure time can significantly influence the results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HT-29 | Colon Cancer | 7.0 | Not Specified | [7] |
| HeLa | Cervical Cancer | ~30* | Not Specified | [1][2] |
*Concentration reported to efficiently synchronize cells in M phase after 24 hours.
Table 2: In Vitro Cytotoxicity of Combretastatin A-4
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay | Reference |
| BFTC 905 | Bladder Cancer | < 4 | Not Specified | MTT | [5] |
| TSGH 8301 | Bladder Cancer | < 4 | Not Specified | MTT | [5] |
| HeLa | Cervical Cancer | 123,000 | 24h | MTT | [3] |
| HeLa | Cervical Cancer | 11 | 48h | MTT | [8] |
| K562 | Leukemia | 4.8 - 46 | 48h | MTT | [8] |
| Human Ovary Cancer | Ovarian Cancer | 3,180 | 1h | Colony Forming | [9] |
| Human Ovary Cancer | Ovarian Cancer | 270 | 11-14 days | Colony Forming | [9] |
| B-16 Melanoma | Melanoma | 0.7 | 8 days | Not Specified | [9] |
| P-388 Leukemia | Leukemia | 0.7 | 8 days | Not Specified | [9] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and combretastatin A-4 are provided below. These protocols are based on standard procedures described in the literature.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Lyophilized, high-purity (>99%) bovine or porcine brain tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) solution
-
Test compounds (this compound or combretastatin A-4) and vehicle control (e.g., DMSO)
-
Positive and negative control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine as a destabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Prepare serial dilutions of the test and control compounds in polymerization buffer.
-
In a pre-chilled 96-well plate, add the compound dilutions.
-
Initiate the polymerization reaction by adding the cold tubulin solution and GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound or combretastatin A-4) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Conclusion
Both this compound and combretastatin A-4 are highly potent anti-microtubule agents with significant potential in cancer therapy. While they share a common mechanism of action, the available data suggests that this compound may exhibit potent cytotoxicity at low nanomolar concentrations. Combretastatin A-4 is a well-established compound with a large body of supporting data, demonstrating its efficacy as both a cytotoxic and a vascular disrupting agent. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two promising compounds. The detailed protocols and visualizations provided in this guide are intended to support researchers in the design and execution of such comparative studies.
References
- 1. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 3. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
KPU-300: A Comparative Guide to its Therapeutic Potential as a Radiosensitizer in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KPU-300, a novel anti-microtubule agent, with established alternatives, focusing on its therapeutic potential as a radiosensitizer in preclinical models. The information is presented to aid in the objective evaluation of this compound's performance, supported by experimental data.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other microtubule-targeting agents, paclitaxel (B517696) and vincristine (B1662923), in radiosensitizing HeLa cervical cancer cells.
Table 1: Radiosensitizing Effect on HeLa Cell Survival (Clonogenic Assay)
| Treatment | Radiation Dose (Gy) | Surviving Fraction | Sensitizer Enhancement Ratio (SER)¹ | Reference |
| This compound (30 nM, 24h pre-incubation) | 2 | ~0.03 | ~10.0 | [1] |
| 4 | ~0.001 | ~10.0 | [1] | |
| 6 | <0.001 | Not calculable | [1] | |
| Paclitaxel (10 nM, 24h pre-incubation) | 2 | ~0.40 (additive effect) | ~1.2 | [2] |
| 4 | ~0.15 (additive effect) | ~1.1 | [2] | |
| 8 | ~0.02 (additive effect) | ~1.0 | [2] | |
| Vincristine (100 nmol/L, 24h pre-incubation) | Data on radiosensitization of HeLa cells with specific survival fractions from a clonogenic assay is limited in the searched literature. Studies show vincristine induces G2/M arrest in HeLa cells, a radiosensitive phase. | Not available | [3] | |
| Radiation Alone | 2 | ~0.30 | 1.0 | [1] |
| 4 | ~0.10 | 1.0 | [1] | |
| 6 | ~0.02 | 1.0 | [1] |
¹ Sensitizer Enhancement Ratio (SER) is calculated as the radiation dose required to produce a given level of cell killing in the absence of the drug divided by the radiation dose required for the same level of cell killing in the presence of the drug. A higher SER indicates greater radiosensitization.
Table 2: Effect on Cell Cycle Distribution in HeLa Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (untreated) | ~55% | ~25% | ~20% | [4] |
| This compound (30 nM, 24h) | Not specified | Not specified | >80% (synchronized in early M phase) | [4][5] |
| Paclitaxel (10 nM, 24h) | Not specified | Not specified | Significant increase in G2/M, but prominent block not always observed | [2] |
| Vincristine (100 nmol/L, 24h) | Not specified | Not specified | Significant accumulation in G2/M phase | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.
Cell Culture and Drug Treatment
HeLa cells expressing the fluorescent ubiquitination-based cell cycle indicator (Fucci) were used in the primary this compound studies.[4][5] These cells allow for real-time visualization of the cell cycle, with nuclei in G1 phase fluorescing red and nuclei in S/G2/M phases fluorescing green.[6] Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For drug treatment, this compound, paclitaxel, or vincristine were added to the culture medium at the specified concentrations and incubated for the indicated durations before further analysis.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: HeLa cells were seeded into 60-mm dishes at a density that would result in approximately 50-100 colonies per dish after the respective treatments.
-
Drug Incubation: Cells were incubated with the respective drugs (this compound, paclitaxel, or vincristine) for the specified duration.
-
Irradiation: Following drug incubation, the cells were irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray source.
-
Colony Formation: After irradiation, the medium was replaced with fresh, drug-free medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. Colonies containing 50 or more cells were counted.
-
Calculation of Surviving Fraction: The surviving fraction was calculated as the (number of colonies formed after treatment / number of cells seeded) / (number of colonies formed in control / number of cells seeded).
Cell Cycle Analysis using Fucci and Flow Cytometry
-
Cell Preparation: HeLa-Fucci cells were treated with the respective drugs.
-
Flow Cytometry: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol. The fixed cells were then stained with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry.
-
Fucci Imaging: For live-cell imaging, HeLa-Fucci cells were grown in glass-bottomed dishes and treated with the drugs. Time-lapse fluorescence microscopy was used to monitor the changes in the color of the cell nuclei, indicating their progression through the cell cycle.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) was quantified based on the fluorescence intensity of the Fucci probes and the DNA content measured by flow cytometry.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in the preclinical validation of this compound.
Caption: Mechanism of action of microtubule-targeting radiosensitizers.
Caption: Experimental workflow for preclinical evaluation.
In Vivo Preclinical Data
A comprehensive search of the available literature did not yield any in vivo preclinical studies for this compound. The evaluation of its therapeutic potential is currently based on in vitro models. The primary publication on this compound suggests a potential vascular disrupting function in vivo, which warrants further investigation in animal models.[4][5]
Conclusion
The preclinical data from in vitro models strongly suggest that this compound is a potent radiosensitizer. Its ability to efficiently synchronize HeLa cells in the highly radiosensitive M phase of the cell cycle translates to a significant enhancement of radiation-induced cell killing, as evidenced by a high Sensitizer Enhancement Ratio. In comparison, while established anti-microtubule agents like paclitaxel and vincristine also induce M-phase arrest, the radiosensitizing effect of paclitaxel in HeLa cells appears to be less pronounced than that reported for this compound. Data for a direct comparison of the radiosensitizing efficacy of vincristine in a comparable experimental setting is limited.
The lack of in vivo data for this compound is a current limitation in its preclinical validation. Future studies in animal tumor models are crucial to assess its therapeutic efficacy, potential for vascular disruption, and overall safety profile in a more complex biological system. Nevertheless, the existing in vitro evidence positions this compound as a promising candidate for further development as a clinical radiosensitizer.
References
- 1. Item - Radiosensitization of HeLa-Fucci cells by the sequence of irradiation after treatment with this compound and their pedigree analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Lack of radiosensitization after paclitaxel treatment of three human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase | PLOS One [journals.plos.org]
- 5. This compound, a Novel Benzophenone–Diketopiperazine–Type Anti-Microtubule Agent with a 2-Pyridyl Structure, Is a Potent Radiosensitizer That Synchronizes the Cell Cycle in Early M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluctuation in radioresponse of HeLa cells during the cell cycle evaluated based on micronucleus frequency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of K-300: A Comprehensive Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of KPU-300, a potent anti-microtubule agent and radiosensitizer. Given the absence of a specific Material Safety Data Sheet (MSDS), this guide is founded on established best practices for managing highly potent pharmaceutical compounds and cytotoxic agents. A thorough risk assessment is mandatory before commencing any work with this compound.
Essential Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the meticulous use of appropriate Personal Protective Equipment. The following table outlines the recommended PPE, emphasizing a multi-layered approach to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be considered primary respiratory protection when handling this compound. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Impermeable materials such as Tyvek® are recommended to provide protection against chemical splashes and fine particles.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing and must not be worn outside the designated handling area. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers are required within the designated handling area and must be removed before exiting. |
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to ensure safety and maintain the integrity of experiments involving this compound.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be clearly marked with appropriate hazard signage.
-
Engineering Controls: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is mandatory for all manipulations of this compound to prevent inhalation of powders or aerosols.[2] For weighing procedures, a powder-coated balance enclosure should be utilized to minimize the generation of airborne particles.[3]
-
Decontamination Solution: Ensure a readily available and validated decontamination solution is present in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed, and puncture-proof waste containers for all anticipated waste streams (solid, liquid, sharps).
Handling Procedures
-
PPE Donning: All required PPE must be donned in the correct sequence in a designated clean area or anteroom before entering the handling zone.
-
Weighing and Aliquoting: Whenever feasible, employ a closed-system for weighing and transferring this compound. When handling the powdered form, use gentle scooping techniques to minimize dust formation.
-
Spill Management: In the event of a spill, immediately alert all personnel in the vicinity. Use a pre-assembled chemical spill kit, working from the perimeter of the spill inwards. All materials used for spill cleanup are to be disposed of as hazardous waste.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with the validated cleaning agent.
-
PPE Doffing: Carefully remove PPE in the designated doffing area to prevent self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be managed accordingly.
-
Solid Waste: Contaminated items such as gloves, coveralls, and weighing papers should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a labeled, sealed, and leak-proof hazardous waste bottle.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container.
-
Final Disposal: All this compound waste should be disposed of through an approved hazardous waste management program, typically involving incineration.[2] Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Protocols: General Guidance
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. As this compound is an anti-microtubule agent, protocols will likely involve cell culture and analysis.
Example: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: In a Class II BSC, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Add the various concentrations of this compound to the cell culture wells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic effects of this compound.
-
Data Analysis: Calculate IC50 values to quantify the potency of the compound.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
